2,3,6,7-Tetramethylquinoxaline
Description
Properties
IUPAC Name |
2,3,6,7-tetramethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-7-5-11-12(6-8(7)2)14-10(4)9(3)13-11/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHHHYZFDDQAQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290025 | |
| Record name | 2,3,6,7-Tetramethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6957-19-3 | |
| Record name | 6957-19-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,6,7-Tetramethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7-Tetramethylquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 2,3,6,7-Tetramethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,6,7-tetramethylquinoxaline. It includes a detailed summary of its structural and spectroscopic data, a thorough experimental protocol for its synthesis, and an exploration of its potential biological activities based on the known characteristics of the broader quinoxaline class of compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Physical Properties
This compound, a derivative of quinoxaline, is a heterocyclic organic compound with the chemical formula C₁₂H₁₄N₂.[1] Its structure consists of a pyrazine ring fused to a benzene ring, with four methyl group substituents.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6957-19-3 | [1] |
| Molecular Formula | C₁₂H₁₄N₂ | [1] |
| Molecular Weight | 186.26 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water; soluble in vegetable oils, propylene glycol, and DMSO. Soluble in ethanol. | [2][3] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic-H (C5-H, C8-H) | ~7.5 - 8.0 | Singlet | - |
| Methyl-H (C2-CH₃, C3-CH₃) | ~2.5 - 2.8 | Singlet | - |
| Methyl-H (C6-CH₃, C7-CH₃) | ~2.4 - 2.6 | Singlet | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are dependent on their hybridization and the nature of the attached atoms.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (ppm) |
| C=N (C2, C3) | ~150 - 155 |
| Aromatic C-H (C5, C8) | ~125 - 130 |
| Aromatic C-CH₃ (C6, C7) | ~135 - 140 |
| Aromatic C (C4a, C8a) | ~138 - 142 |
| Methyl C (C2-CH₃, C3-CH₃) | ~20 - 25 |
| Methyl C (C6-CH₃, C7-CH₃) | ~18 - 22 |
Mass Spectrometry
Mass spectrometry of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide further structural information.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 186 | [M]⁺ |
| 171 | [M - CH₃]⁺ |
| 156 | [M - 2CH₃]⁺ |
Experimental Protocols
Synthesis of this compound
The synthesis of quinoxaline derivatives is often achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] For this compound, the logical precursors are 4,5-dimethyl-1,2-phenylenediamine and diacetyl (2,3-butanedione).
Reaction:
Synthesis of this compound.
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol or acetic acid (solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.[5]
-
Add diacetyl (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[5]
-
Stir the reaction mixture at room temperature or gently heat under reflux for a period of time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Characterization:
The identity and purity of the synthesized compound should be confirmed using the spectroscopic methods detailed in Section 2 (¹H NMR, ¹³C NMR, and Mass Spectrometry) and by melting point determination.
Biological Activity and Signaling Pathways
While specific biological activity data for this compound is not extensively documented, the broader class of quinoxaline derivatives exhibits a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[6][7][8]
Potential as Anticancer Agents
Many quinoxaline derivatives have shown significant cytotoxic effects against various cancer cell lines.[7][8][9] The proposed mechanisms of action often involve the inhibition of protein kinases and the induction of apoptosis.[9]
General anticancer mechanism of quinoxalines.
Potential as Antimicrobial Agents
Quinoxaline derivatives have also demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[6][10][11] The exact mechanism of action can vary depending on the specific derivative and the microbial target.
Experimental Protocol for Antimicrobial Activity Screening (Disc Diffusion Method): [10]
-
Prepare agar plates inoculated with the target bacterial strain.
-
Impregnate sterile paper discs with a known concentration of the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs on the surface of the agar plates.
-
Incubate the plates under appropriate conditions for bacterial growth.
-
Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.
References
- 1. This compound | 6957-19-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3,6,7-Tetramethylquinoxaline (CAS: 6957-19-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,6,7-tetramethylquinoxaline, a heterocyclic organic compound. While specific research on this particular substituted quinoxaline is limited, this document consolidates available data and provides context based on the well-established chemistry and pharmacology of the quinoxaline scaffold. Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.
Chemical and Physical Properties
This compound presents as a colorless to light yellow crystalline solid or oily substance.[1] It is soluble in common organic solvents such as alcohols, ethers, and ketones.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6957-19-3 | |
| Molecular Formula | C₁₂H₁₄N₂ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| Appearance | Colorless to light yellow crystals or oily substance | [1] |
| Boiling Point | 301.7 °C at 760 mmHg | |
| Flash Point | 124.1 °C | |
| Density | 1.063 g/cm³ | [2] |
| Refractive Index | 1.595 | |
| UV max | ~294 nm | [1] |
Synthesis
The synthesis of this compound follows the general and widely established method for preparing quinoxaline derivatives: the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. For this specific molecule, the precursors are 4,5-dimethyl-1,2-phenylenediamine and diacetyl (2,3-butanedione).
References
An In-depth Technical Guide to the Synthesis of 2,3,6,7-Tetramethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,3,6,7-tetramethylquinoxaline, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. The document details a robust and efficient synthetic protocol, presents key quantitative data in a structured format, and includes visual diagrams to elucidate the reaction pathway and experimental workflow. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and development of quinoxaline derivatives.
Introduction
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted considerable attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The core structure, a fusion of benzene and pyrazine rings, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The synthesis of specifically substituted quinoxalines, such as this compound, is of interest for structure-activity relationship studies and the exploration of new chemical entities. The primary and most established method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Core Synthetic Strategy
The synthesis of this compound is most effectively achieved through the cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with a suitable 1,2-dicarbonyl compound, namely biacetyl (2,3-butanedione) or its precursor. This technical guide focuses on a modern and efficient nickel-catalyzed borrowing hydrogen annulation reaction, which offers high yields and operational simplicity.
Chemical Reaction Pathway
The synthesis proceeds via the reaction of 4,5-dimethyl-1,2-phenylenediamine with butane-2,3-diol, which, under the nickel-catalyzed conditions, serves as a precursor to biacetyl. The reaction mechanism involves the in-situ formation of the diketone followed by condensation with the diamine to form the quinoxaline ring.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound based on a nickel-catalyzed borrowing hydrogen annulation reaction.[1]
Materials and Reagents
-
4,5-Dimethyl-1,2-phenylenediamine
-
Butane-2,3-diol
-
Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂)
-
1,2-Bis(dicyclohexylphosphino)ethane (dcype)
-
tert-Amyl alcohol (t-AmOH), dry
-
3Å Molecular sieves, dry
-
Ethyl acetate (EA)
-
Hexanes
-
Nitrogen gas (N₂)
Synthesis Procedure
-
Catalyst Preparation: In a nitrogen-filled glovebox, add Ni(OTf)₂ (2.9 mg, 0.008 mmol) and 1,2-bis(dicyclohexylphosphino)ethane (dcype, 4.2 mg, 0.01 mmol) to a 10 mL Schlenk tube containing dry t-AmOH (1.2 mL). Stir the mixture for 30 minutes.
-
Reaction Setup: To the catalyst mixture, add butane-2,3-diol (0.8 mmol), 4,5-dimethyl-1,2-phenylenediamine (0.4 mmol), and dry 3Å molecular sieves (100 mg).
-
Reaction Execution: Seal the Schlenk tube and stir the reaction mixture in an oil bath maintained at 120 °C for 30 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is directly subjected to silica gel column chromatography. Elute the product using a mixture of ethyl acetate and hexanes (1:5 v/v) to afford this compound as a white solid.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of this compound.
Quantitative Data
This section summarizes the available quantitative data for the synthesized this compound and its key precursor.
Physical and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 4,5-Dimethyl-1,2-phenylenediamine | 3171-45-7 | C₈H₁₂N₂ | 136.19 | 127-129 | - | White to brown powder |
| This compound | 6957-19-3 | C₁₂H₁₄N₂ | 186.25 | 57-60[2] | 330-332[2] | White solid[1] |
Reaction Parameters and Yield
| Reaction Type | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Nickel-Catalyzed Borrowing Hydrogen Annulation | Ni(OTf)₂ / dcype | t-AmOH | 120 | 30 | 87[1] |
Spectroscopic Data
This compound
| Data Type | Description |
| ¹H NMR | (400 MHz, CDCl₃): δ 7.72 (s, 2H), 2.70 (s, 6H), 2.46 (s, 6H) ppm.[1] |
| ¹³C NMR | Data not available in the searched literature. |
| IR | Data not available in the searched literature. |
| MS | Data not available in the searched literature. |
Conclusion
This technical guide has outlined a detailed and efficient method for the synthesis of this compound. The presented nickel-catalyzed protocol offers a high yield and a straightforward purification procedure. The provided quantitative data, including physical properties and spectroscopic information, serves as a valuable reference for researchers in the field. The clear visualization of the reaction pathway and experimental workflow is intended to facilitate the practical implementation of this synthesis. Further research to fully characterize the compound with ¹³C NMR, IR, and mass spectrometry is encouraged to supplement the existing data. This guide provides a solid foundation for the synthesis and further investigation of this compound in various scientific and developmental contexts.
References
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Molecular Structure of 2,3,6,7-Tetramethylquinoxaline
Introduction
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a foundational scaffold in numerous compounds with significant biological activities. Its derivatives are explored for their potential as anticancer, antimicrobial, and antiviral agents. The strategic placement and nature of substituents on the quinoxaline ring system are pivotal in modulating the pharmacological properties of these molecules. This guide focuses on the molecular structure of a specific derivative, this compound, providing a detailed overview of its structural characteristics, spectroscopic signature, and the experimental methodologies employed for its characterization.
Molecular Structure and Properties
This compound possesses the chemical formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol . The core structure consists of a planar quinoxaline ring system with methyl groups attached at the 2, 3, 6, and 7 positions. The planarity of the quinoxaline core is a common feature among its derivatives, although minor deviations can occur.
The molecular structure of this compound is depicted below.
Caption: 2D representation of this compound.
Spectroscopic Data
Spectroscopic techniques are indispensable for the elucidation and confirmation of the molecular structure of this compound. The following tables summarize the key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| Data not available in the provided search results. | Data not available in the provided search results. |
Note: While specific, experimentally verified NMR data for this compound were not found in the searched literature, the expected ¹H NMR spectrum would show singlets for the aromatic protons and the methyl protons. The ¹³C NMR would display distinct signals for the quaternary carbons of the quinoxaline core and the methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2960-2850 | Aliphatic C-H stretch (from methyl groups) | Strong |
| 1600-1400 | C=C and C=N stretching (aromatic ring) | Medium-Strong |
| 1380-1365 | C-H bending (methyl groups) | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
| Technique | m/z | Interpretation |
| Electron Ionization (EI) | 186.12 | [M]⁺ (Molecular Ion) |
| Electrospray Ionization (ESI) | 187.12 | [M+H]⁺ (Protonated Molecule) |
Experimental Protocols
The synthesis and characterization of quinoxaline derivatives follow established organic chemistry methodologies. A generalized workflow is presented below.
Caption: Synthesis and characterization workflow for quinoxalines.
Synthesis
A common route for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with an α-dicarbonyl compound. For this compound, this would involve the reaction of 4,5-dimethyl-1,2-phenylenediamine with 2,3-butanedione (diacetyl).
Protocol:
-
Reaction Setup: Dissolve equimolar amounts of 4,5-dimethyl-1,2-phenylenediamine and 2,3-butanedione in a suitable solvent, such as ethanol or glacial acetic acid, in a round-bottom flask.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating for a specified period (typically a few hours) to allow for the completion of the condensation reaction.
-
Product Isolation: Cool the reaction mixture and isolate the crude product, which often precipitates out of the solution. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
4.2.1 NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
4.2.2 Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization for ESI or a direct insertion probe for EI). Acquire the mass spectrum over a relevant m/z range.
4.2.3 IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids/oils), or use an ATR (Attenuated Total Reflectance) accessory for solid samples.
-
Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.
Biological Relevance and Signaling Pathways
Quinoxaline derivatives are known to interact with various biological targets. While a specific signaling pathway for this compound is not defined in the literature, related compounds have been shown to act as inhibitors of kinases, topoisomerases, and other enzymes involved in cell proliferation and survival. Their mechanism of action often involves intercalation with DNA or binding to the active sites of enzymes, thereby disrupting downstream signaling cascades. The diagram below illustrates a generalized concept of how a quinoxaline-based drug candidate might interfere with a cellular signaling pathway.
Caption: Hypothetical inhibition of a kinase by a quinoxaline derivative.
Conclusion
This compound is a derivative of the versatile quinoxaline scaffold. Its molecular structure is characterized by a planar heterocyclic core with four methyl substituents. The structural elucidation of this compound relies on a combination of standard spectroscopic techniques, including NMR, IR, and mass spectrometry. While detailed crystallographic and biological pathway data for this specific molecule are limited in the public domain, the general methodologies for its synthesis and characterization are well-established. This guide provides a foundational understanding for researchers and scientists working with this and related quinoxaline compounds in the context of drug discovery and development.
Spectroscopic and Synthetic Profile of 2,3,6,7-Tetramethylquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,6,7-tetramethylquinoxaline, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the experimental protocols for its synthesis and spectroscopic characterization, presenting the data in a structured format for ease of reference and comparison.
Synthesis of this compound
A common and effective method for the synthesis of quinoxaline derivatives is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For this compound, a plausible and efficient synthetic route involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with 2,3-butanedione (diacetyl).
Experimental Protocol: Synthesis
Materials:
-
4,5-dimethyl-1,2-phenylenediamine
-
2,3-butanedione (diacetyl)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 mmol of 4,5-dimethyl-1,2-phenylenediamine in 50 mL of ethanol.
-
To this solution, add 10 mmol of 2,3-butanedione.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. If precipitation is incomplete, the volume of the solvent can be reduced by rotary evaporation.
-
Collect the crude product by vacuum filtration and wash the solid with cold ethanol to remove unreacted starting materials.
-
For further purification, recrystallize the crude product from an appropriate solvent system, such as ethanol/water.
-
Dry the purified crystals of this compound in a vacuum oven.
-
Determine the melting point and calculate the percentage yield.
Spectroscopic Characterization
The structural elucidation of the synthesized this compound is accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of protons and the carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum followed by the ¹³C NMR spectrum. Standard pulse programs are used for both acquisitions.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 | s | 2H | Aromatic protons (H-5, H-8) |
| ~2.6 | s | 6H | Methyl protons (C-6, C-7) |
| ~2.5 | s | 6H | Methyl protons (C-2, C-3) |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~154 | Quaternary carbons (C-2, C-3) |
| ~140 | Quaternary carbons (C-5a, C-8a) |
| ~130 | Quaternary carbons (C-6, C-7) |
| ~128 | Aromatic carbons (C-5, C-8) |
| ~20 | Methyl carbons (C-2, C-3 attached) |
| ~19 | Methyl carbons (C-6, C-7 attached) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretching |
| ~2950-2850 | Medium | Aliphatic C-H stretching (from methyl groups) |
| ~1600-1585 | Medium | C=N stretching of the quinoxaline ring |
| ~1500-1400 | Medium | C=C stretching within the aromatic ring |
| ~1450-1375 | Medium | C-H bending of the methyl groups |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization Method: Electron Impact (EI) is a common method for this type of compound.
-
Data Acquisition: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Mass Spectral Data
| m/z Value | Interpretation |
| 186 | Molecular ion peak [M]⁺, corresponding to C₁₂H₁₄N₂ |
| 171 | Loss of a methyl group (-CH₃) from the molecular ion |
| 156 | Loss of two methyl groups or an ethyl group |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation.
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.
-
Data Acquisition: Scan the absorbance of the solution over a range of wavelengths, typically from 200 to 400 nm.
UV-Vis Absorption Data
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~240-250 | High | π → π |
| ~320-330 | Moderate | n → π |
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Solubility of 2,3,6,7-Tetramethylquinoxaline in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,3,6,7-tetramethylquinoxaline in organic solvents. Given the limited availability of specific quantitative data for this compound, this document focuses on providing a framework for understanding its solubility based on the known properties of quinoxaline derivatives. Furthermore, it offers detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications.
Introduction to Quinoxaline Solubility
Quinoxalines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Their solubility in organic solvents is a critical parameter that influences their synthesis, purification, crystallization, and formulation. The solubility of a quinoxaline derivative is governed by a combination of factors, including the nature and position of substituents on the quinoxaline ring, the crystal lattice energy of the solid, and the physicochemical properties of the solvent, such as polarity and its ability to form hydrogen bonds.
The presence of four methyl groups in this compound is expected to increase its lipophilicity compared to the parent quinoxaline structure. This generally leads to higher solubility in non-polar and weakly polar organic solvents and lower solubility in polar, protic solvents like water.
Predicted Solubility Profile
Expected Solubility:
-
Good Solubility: Aromatic hydrocarbons (e.g., toluene, xylenes), chlorinated solvents (e.g., dichloromethane, chloroform), and polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).
-
Moderate Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran (THF)) and ketones (e.g., acetone, methyl ethyl ketone).
-
Lower Solubility: Alcohols (e.g., methanol, ethanol), particularly short-chain alcohols.
-
Very Low Solubility: Non-polar aliphatic hydrocarbons (e.g., hexane, heptane) and water.
Quantitative Solubility Data for Analogous Compounds
To provide a quantitative perspective, the following tables summarize the available solubility data for structurally related quinoxaline derivatives. This information can serve as a useful reference for estimating the solubility of this compound.
Table 1: Solubility of 2-Phenyl-3-methyl-quinoxaline
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | ~25 |
| Dimethylformamide (DMF) | ~25 |
| Dimethyl sulfoxide (DMSO) | ~30 |
Data sourced from publicly available product information sheets.
Table 2: Mole Fraction Solubility (x) of 6-Chloro-2,3-diphenylquinoxaline in Various Organic Solvents at Different Temperatures
| Temperature (K) | 2-Propanol (x) | 1-Butanol (x) | 2-Butanol (x) | Ethyl Acetate (x) |
| 278.15 | 0.00018 | 0.00021 | 0.00025 | 0.00121 |
| 283.15 | 0.00023 | 0.00027 | 0.00031 | 0.00153 |
| 288.15 | 0.00029 | 0.00034 | 0.00039 | 0.00192 |
| 293.15 | 0.00036 | 0.00043 | 0.00049 | 0.00241 |
| 298.15 | 0.00045 | 0.00054 | 0.00061 | 0.00301 |
| 303.15 | 0.00056 | 0.00067 | 0.00076 | 0.00373 |
| 308.15 | 0.00070 | 0.00084 | 0.00094 | 0.00461 |
| 313.15 | 0.00087 | 0.00104 | 0.00116 | 0.00569 |
| 318.15 | 0.00108 | 0.00129 | 0.00144 | 0.00701 |
| 323.15 | 0.00134 | 0.00159 | 0.00178 | 0.00861 |
Note: This data provides a valuable reference for predicting the solubility trends of other substituted quinoxalines.[1]
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, it is essential to perform experimental measurements. The following are detailed protocols for two common methods for determining the solubility of a solid organic compound in a liquid solvent.
Protocol 1: Shake-Flask Method followed by Gravimetric Analysis
This is a widely used and reliable method for determining equilibrium solubility.
Materials and Equipment:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes
-
Oven or vacuum oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish.
-
Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. A vacuum oven can be used for lower boiling point solvents or heat-sensitive compounds.
-
Drying and Weighing: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dried solute on an analytical balance. Repeat the drying and weighing steps until a constant weight is achieved.
-
Calculation:
-
Weight of solute = (Weight of dish + solute) - (Weight of empty dish)
-
Solubility (g/L) = (Weight of solute in g / Volume of supernatant in L)
-
The following diagram illustrates the workflow for this gravimetric solubility determination method.
Protocol 2: Shake-Flask Method followed by Spectroscopic Analysis
This method is suitable when the solute has a distinct chromophore, allowing for quantification using UV-Vis spectroscopy.
Materials and Equipment:
-
All materials from Protocol 1 (except evaporation dishes)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 from Protocol 1.
-
Sample Withdrawal, Filtration, and Dilution: After equilibration, withdraw a known volume of the supernatant and filter it as described in Protocol 1. Dilute the clear, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Spectroscopic Measurement: Measure the absorbance of the diluted sample at λmax.
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
Express the solubility in the desired units (e.g., g/L, mol/L).
-
The following diagram illustrates the workflow for this spectroscopic solubility determination method.
Factors Influencing Solubility: A Logical Framework
The solubility of this compound is a result of the interplay between its molecular properties and those of the solvent. The following diagram illustrates these relationships.
Conclusion
While direct quantitative solubility data for this compound is currently limited in publicly accessible literature, this technical guide provides a robust framework for researchers. By understanding the predicted solubility profile, referencing data from analogous compounds, and employing the detailed experimental protocols provided, scientists and drug development professionals can accurately determine the solubility of this compound in various organic solvents, facilitating its effective use in research and development.
References
The Biological Activity of 2,3,6,7-Tetramethylquinoxaline: A Review of Available Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The quinoxaline scaffold, consisting of a benzene ring fused to a pyrazine ring, serves as a versatile template for the design and synthesis of novel therapeutic agents. Extensive research has demonstrated that modifications to the quinoxaline core can lead to compounds with potent antimicrobial, anticancer, antiviral, and anti-inflammatory properties, among others. This technical guide aims to provide an in-depth overview of the biological activity of a specific derivative, 2,3,6,7-Tetramethylquinoxaline. However, a comprehensive review of the available scientific literature reveals a significant lack of specific data for this particular compound.
Synthesis of Quinoxaline Derivatives
General Biological Activities of Quinoxaline Derivatives
The broader class of quinoxaline derivatives has been extensively studied and has shown promise in several therapeutic areas.
Antimicrobial Activity
Numerous quinoxaline derivatives have been reported to exhibit significant activity against a wide range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of microbial growth through various pathways.
Anticancer Activity
The anticancer potential of quinoxaline derivatives is a major area of research. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines. Specific mechanisms include the inhibition of topoisomerases, protein kinases, and interference with DNA synthesis.
Data on this compound
Despite the extensive research into the quinoxaline scaffold, a thorough search of scientific databases and literature reveals a notable absence of studies specifically investigating the biological activity of this compound. Consequently, there is no quantitative data, such as IC50 or EC50 values, to summarize in tabular format. Furthermore, no detailed experimental protocols for the biological evaluation of this specific compound have been published.
Signaling Pathways and Experimental Workflows
Due to the lack of dedicated research on this compound, there are no described signaling pathways or experimental workflows associated with its biological activity. While many quinoxaline derivatives are known to modulate various cellular signaling pathways, it would be speculative to attribute any of these mechanisms to the 2,3,6,7-tetramethyl substituted analog without direct experimental evidence.
Conclusion
While the quinoxaline chemical scaffold is of significant interest to the scientific and drug development communities, there is a clear and demonstrable gap in the literature regarding the biological activity of this compound. No peer-reviewed studies detailing its synthesis, antimicrobial, anticancer, or other biological activities could be identified. As a result, it is not possible to provide the requested in-depth technical guide with quantitative data, experimental protocols, and visualizations for this specific compound. Further research is required to elucidate the potential biological activities and therapeutic applications of this compound. Researchers are encouraged to consider this knowledge gap as an opportunity for novel investigations into the structure-activity relationships of substituted quinoxalines.
An In-depth Technical Guide to 2,3,6,7-Tetramethylquinoxaline Derivatives and Analogs for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The quinoxaline scaffold, consisting of a fused benzene and pyrazine ring, serves as a versatile template for the design of novel therapeutic agents.[2] Modifications to this core structure have led to the development of compounds with potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] This technical guide focuses on 2,3,6,7-tetramethylquinoxaline and its derivatives and analogs, providing a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. While specific data on the 2,3,6,7-tetramethylated core is limited in publicly available research, this guide draws upon data from structurally similar analogs to provide a thorough understanding of this compound class.
Synthesis of Quinoxaline Derivatives
The primary and most established method for synthesizing the quinoxaline core involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] This versatile reaction allows for the introduction of a wide variety of substituents onto the quinoxaline scaffold.
General Experimental Protocol for Quinoxaline Synthesis
Materials:
-
Substituted o-phenylenediamine (e.g., 4,5-dimethyl-1,2-phenylenediamine) (1.0 mmol)
-
1,2-dicarbonyl compound (e.g., 2,3-butanedione) (1.0 mmol)
-
Ethanol (5-10 mL) or Toluene (8 mL)
-
Catalyst (optional, e.g., iodine (10 mol%), alumina-supported heteropolyoxometalates)
-
Microwave reactor vials (for microwave-assisted synthesis) or round-bottom flask
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reactant Mixture: In a suitable reaction vessel (microwave vial or round-bottom flask), combine the o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and the chosen solvent (e.g., ethanol or toluene). If a catalyst is used, it is added at this stage.
-
Reaction Conditions:
-
Conventional Heating: The mixture is stirred at room temperature or heated under reflux for a specified time (e.g., 2 hours), with the reaction progress monitored by TLC.
-
Microwave Irradiation: The sealed vial is placed in a microwave reactor and irradiated at a controlled temperature (e.g., 80°C) for a shorter duration (e.g., 5-10 minutes). Reaction progress is monitored by TLC.
-
-
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a solid catalyst is used, it is removed by filtration.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
If an aqueous work-up is necessary, the residue can be dissolved in an organic solvent and washed with water and brine, then dried over anhydrous Na₂SO₄.
-
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure quinoxaline derivative.[5]
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][6]
Synthesis Workflow:
Pharmacological Activities and Quantitative Data
Quinoxaline derivatives have demonstrated a remarkable range of biological activities. The following sections and tables summarize the key findings for analogs structurally related to this compound.
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of quinoxaline derivatives, with many compounds exhibiting cytotoxicity against various cancer cell lines.[2][7] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[8]
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,3-Dimethylquinoxalin-6-amine | - | - | [8] |
| Quinoxaline-arylfuran derivative (QW12) | HeLa | 10.58 | [1] |
| 2-phenylquinoxaline analogues | - | - | [8] |
| 6-Aminoquinoxaline derivatives | - | - | [8] |
| Tetrazolo[1,5-a]quinoxaline derivatives | Various | > Doxorubicin | [1] |
| 2-(2-{[3-(4-tert-butylphenyl)quinoxaline-2-yl]methyl}-4,5-dimethoxyphenyl)-N-methylethan-1-amine hydrochloride (2b) | - | - | [9] |
Note: Specific IC₅₀ values for 2,3-dimethylquinoxalin-6-amine were not provided in the abstract, but the study indicated potent activity.
Antimicrobial Activity
The quinoxaline scaffold is also a promising framework for the development of novel antimicrobial agents with activity against a range of bacteria and fungi.[6]
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 2,3-bis(phenylamino) quinoxaline (Cmpd 25) | S. aureus, E. faecium, E. faecalis | 0.25 - 1 | |
| 2,3-bis(phenylamino) quinoxaline (Cmpd 31) | S. aureus, E. faecium, E. faecalis | 0.25 - 1 | |
| C-2 amine-substituted quinoxalines (5m-5p) | S. aureus | 4 - 16 | [6] |
| C-2 amine-substituted quinoxalines (5m-5p) | B. subtilis | 8 - 32 | [6] |
| C-2 amine-substituted quinoxalines (5m-5p) | MRSA | 8 - 32 | [6] |
| C-2 amine-substituted quinoxalines (5m-5p) | E. coli | 4 - 32 | [6] |
Signaling Pathways
A key aspect of the therapeutic potential of quinoxaline derivatives lies in their ability to modulate critical cellular signaling pathways that are often dysregulated in disease.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a "destruction complex." Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus and activates the transcription of target genes involved in cell proliferation.
Certain 2,3,6-trisubstituted quinoxaline derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, representing a promising strategy for cancer therapy.[1] These compounds can interfere with the pathway at various levels, preventing the transcription of oncogenes.
Key Experimental Protocols
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and screen for the cytotoxic potential of chemical compounds.[8]
Materials:
-
Synthesized quinoxaline compounds
-
Cancer cell line (e.g., HCT116, HeLa)
-
Normal cell line (for selectivity assessment, e.g., WI-38)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells and normal cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the culture medium. After 24 hours, replace the old medium with medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]
Workflow for Biological Screening:
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Synthesized quinoxaline compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration
-
Positive control antibiotic
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the quinoxaline derivatives in the broth medium directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with microorganism and a known effective antibiotic), a negative control (broth with microorganism and no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Derivatives and analogs of this compound represent a promising class of compounds with significant potential in drug discovery and development. Their straightforward synthesis and the wide array of biological activities, including potent anticancer and antimicrobial effects, make them attractive scaffolds for further investigation. The ability of certain quinoxaline derivatives to modulate key signaling pathways, such as the Wnt/β-catenin pathway, provides a strong rationale for their development as targeted therapies. Future research should focus on the systematic synthesis and evaluation of a broader range of this compound analogs to establish clear structure-activity relationships and to identify lead compounds with optimized efficacy and safety profiles for clinical development.
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,2,6,7-Tetramethyl-quinoxaline | C12H16N2 | CID 129789156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization, and evaluation of a novel bifunctional chelating agent for the lead isotopes 203Pb and 212Pb - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 2,3,6,7-Tetramethylquinoxaline
For researchers, scientists, and professionals in drug development, the procurement of specific chemical compounds is a critical first step in the experimental workflow. This guide provides an in-depth overview of commercial suppliers for 2,3,6,7-Tetramethylquinoxaline (CAS No. 6957-19-3), a heterocyclic compound of interest in various research applications. Additionally, this document outlines a representative synthetic protocol for quinoxaline derivatives and illustrates a relevant signaling pathway where such compounds may exhibit activity.
Commercial Availability of this compound
The following table summarizes the commercial availability of this compound from various suppliers. Information regarding purity, available quantities, and catalog numbers has been compiled to facilitate comparison and procurement.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | S355917 | Not specified | 250 mg[1] |
| BLD Pharm | 6957-19-3 | >97% (Typical) | Inquire |
| Novachemistry | NVC152191 | >97% | Inquire[2] |
| ChemicalBook | CB5213215 | Varies by supplier | Varies by supplier[3] |
| Dayang Chem (Hangzhou) Co.,Ltd. | Not specified | Varies | Inquire[3] |
| Shandong Libixi Biopharmaceutical Technology Co., Ltd. | Not specified | Varies | Inquire[3] |
| LookChem | 6957-19-3 | Varies by supplier | Varies by supplier |
| Hangzhou Sartort Biopharma Co., Ltd | Not specified | 99% | 25kg/Barrel[4] |
Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocol: General Synthesis of Quinoxaline Derivatives
The following is a representative experimental protocol for the synthesis of quinoxaline derivatives, based on the common method of condensing an o-phenylenediamine with a 1,2-dicarbonyl compound. This method can be adapted for the synthesis of this compound by using 4,5-dimethyl-1,2-phenylenediamine and 2,3-butanedione as starting materials.
Materials:
-
Aromatic o-diamine (e.g., o-phenylenediamine) (1 mmol)
-
1,2-dicarbonyl compound (e.g., benzil) (1 mmol)
-
Ethanol:Water (7:3, 10 mL)
-
Phenol (20 mol%) (catalyst)
Procedure:
-
In a round-bottom flask, prepare a solution of the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 7:3 mixture of ethanol and water (10 mL).
-
Add a catalytic amount of phenol (20 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane:ethyl acetate 20:1).
-
Upon completion of the reaction, add water (20 mL) to the mixture.
-
Allow the mixture to stand at room temperature for approximately 30 minutes to facilitate the crystallization of the product.
-
Collect the pure product crystals by filtration.
-
Wash the crystals with cold ethanol and dry them under vacuum.
-
If further purification is required, the product can be recrystallized from hot ethanol.
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of research workflows and biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: Workflow for sourcing a chemical compound for research.
Quinoxaline derivatives have been identified as potential inhibitors of various signaling pathways implicated in disease. One such pathway is the Wnt/β-catenin signaling cascade, which plays a crucial role in cell proliferation and differentiation.[5]
Caption: Inhibition of the Wnt/β-catenin pathway by a quinoxaline derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. 6957-19-3|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, CasNo.6957-19-3 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]
- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
Purity Analysis of 2,3,6,7-Tetramethylquinoxaline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2,3,6,7-tetramethylquinoxaline. This document outlines detailed experimental protocols for various analytical techniques, discusses potential impurities, and presents a systematic approach to purity assessment, crucial for research, development, and quality control in the pharmaceutical and chemical industries.
Introduction
This compound is a heterocyclic aromatic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Ensuring the purity of such compounds is paramount for accurate biological evaluation, reproducible research, and the safety and efficacy of potential pharmaceutical products. This guide details a multi-faceted approach to purity analysis, incorporating chromatographic, spectroscopic, and elemental analysis techniques.
Synthesis and Potential Impurities
The most common and straightforward synthesis of this compound involves the condensation reaction between 4,5-dimethyl-1,2-phenylenediamine and diacetyl (2,3-butanedione).
Methodological & Application
Limited Documentation on Synthetic Applications of 2,3,6,7-Tetramethylquinoxaline Beyond Its Own Synthesis
While the synthesis of 2,3,6,7-tetramethylquinoxaline is a straightforward and well-established process in organic chemistry, a comprehensive review of scientific literature reveals a notable scarcity of its specific applications as a versatile tool in broader organic synthesis. The primary focus of existing research lies in the preparation of the quinoxaline scaffold itself, with limited detailed protocols or quantitative data on its use as a ligand, catalyst, or key intermediate in other transformations.
The standard and most efficient method for synthesizing this compound involves the acid-catalyzed condensation of 4,5-dimethyl-1,2-phenylenediamine with 2,3-butanedione. This reaction is a specific example of the general and robust synthesis of quinoxaline derivatives from ortho-phenylenediamines and 1,2-dicarbonyl compounds.
Synthesis of this compound: An Overview
The synthesis proceeds via the formation of a diimine intermediate, which subsequently undergoes cyclization and dehydration to afford the stable, aromatic quinoxaline ring system.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: General Synthesis of Quinoxaline Derivatives
The following is a generalized protocol for the synthesis of quinoxaline derivatives, which can be adapted for the specific synthesis of this compound.
Materials:
-
Substituted o-phenylenediamine (e.g., 4,5-dimethyl-1,2-phenylenediamine)
-
1,2-dicarbonyl compound (e.g., 2,3-butanedione)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (e.g., a few drops of a strong acid if not using acetic acid as the solvent)
Procedure:
-
Dissolve the o-phenylenediamine (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (1 to 1.1 equivalents) to the solution.
-
If necessary, add a catalytic amount of acid.
-
Heat the reaction mixture to reflux for a period of 1 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product crystallizes out of the solution, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data for Synthesis:
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| o-phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | 92 | [1] |
Note: This table provides an example of a typical yield for a similar quinoxaline synthesis, as specific yield data for this compound was not available in the searched literature.
Potential but Undocumented Applications in Organic Synthesis
While specific documented uses are sparse, the structure of this compound suggests several potential applications in organic synthesis:
-
As a Ligand in Catalysis: The two nitrogen atoms in the pyrazine ring can act as a bidentate ligand for transition metals. The four methyl groups would enhance the electron-donating ability of the ligand, which could be beneficial in various catalytic reactions, such as cross-coupling reactions. However, no studies were found that specifically utilize this compound as a ligand.
-
In Materials Science: Quinoxaline derivatives are known for their use in the development of organic light-emitting diodes (OLEDs), dyes, and organic semiconductors. The tetramethyl substitution could be explored for its effect on the photophysical and electronic properties of such materials.
-
As a Building Block: It could potentially serve as a starting material for the synthesis of more complex heterocyclic systems, although no such reaction pathways have been detailed in the available literature.
References
Application Notes and Protocols for 2,3,6,7-Tetramethylquinoxaline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,3,6,7-tetramethylquinoxaline in materials science. The information is intended to guide researchers in the synthesis and application of this versatile heterocyclic compound. Due to the limited specific literature on this compound, some protocols and data are presented as representative examples based on the known chemistry of similar quinoxaline derivatives.
Synthesis of this compound
The primary synthetic route to this compound is the condensation reaction between 4,5-dimethyl-1,2-phenylenediamine and 2,3-butanedione (diacetyl). This reaction is a classic method for forming the quinoxaline ring system.[1][2]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
4,5-dimethyl-1,2-phenylenediamine
-
2,3-butanedione (diacetyl)
-
Ethanol (reagent grade)
-
Glacial acetic acid (catalyst)
-
Sodium sulfate (anhydrous)
-
Activated carbon
-
Hexane
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 mmol of 4,5-dimethyl-1,2-phenylenediamine in 100 mL of ethanol.
-
Add a catalytic amount (e.g., 0.5 mL) of glacial acetic acid to the solution.
-
Slowly add 10 mmol of 2,3-butanedione to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent to obtain the crude product.
-
For purification, recrystallize the crude product from an ethanol/water mixture or purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Characterization:
-
The purified product can be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
-
DOT Script for Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Physicochemical and Photophysical Properties
This compound possesses a rigid, planar aromatic structure, which imparts it with interesting photophysical properties. The methyl groups can enhance solubility in organic solvents and influence the electronic properties of the quinoxaline core.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂ | |
| Molecular Weight | 186.25 g/mol | |
| Melting Point | 57-60 °C | [3] |
| Boiling Point | 330-332 °C | [3] |
| UV Absorption (λmax) | ~294 nm | [3] |
| Emission Wavelength | Expected in the blue region | |
| Quantum Yield | Data not available | |
| HOMO/LUMO Energy Levels | Data not available |
Application in Organic Light-Emitting Diodes (OLEDs)
Quinoxaline derivatives are known to be good electron-transporting and hole-blocking materials, making them suitable for use in OLEDs.[4] this compound could potentially serve as a host material for phosphorescent emitters or as an electron-transporting layer.
Application Note: this compound as a Host Material in a Phosphorescent OLED (PhOLED)
Due to its expected wide bandgap and potentially high triplet energy, this compound could be a suitable host for a green or red phosphorescent dopant.
Experimental Protocol: Fabrication of a Multilayer PhOLED
-
Device Structure: ITO / HTL / EML / HBL / ETL / EIL / Cathode
-
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrate
-
Hole-Transporting Layer (HTL): e.g., TAPC (40 nm)
-
Emissive Layer (EML): this compound doped with a phosphorescent emitter (e.g., Ir(ppy)₃) (20 nm)
-
Hole-Blocking Layer (HBL): e.g., TPBi (10 nm)
-
Electron-Transporting Layer (ETL): e.g., Alq₃ (30 nm)
-
Electron-Injection Layer (EIL): e.g., LiF (1 nm)
-
Cathode: Aluminum (Al) (100 nm)
-
-
Procedure:
-
Clean the ITO substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat with UV-ozone for 15 minutes.
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum. The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organics, 0.1 Å/s for LiF, and 5-10 Å/s for Al).
-
The EML is deposited by co-evaporation of the host (this compound) and the dopant (e.g., Ir(ppy)₃) from separate sources. The doping concentration is controlled by the relative deposition rates.
-
Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
DOT Script for OLED Fabrication Workflow
Caption: Workflow for the fabrication of a multilayer OLED device.
Application as a Ligand in Coordination Polymers
The two nitrogen atoms in the quinoxaline ring can act as a bidentate ligand to coordinate with metal ions, forming coordination polymers or metal-organic frameworks (MOFs). The properties of these materials, such as their structure, porosity, and catalytic activity, can be tuned by the choice of the metal and the organic ligand.
Application Note: Synthesis of a 1D Coordination Polymer with this compound
This compound can be used to synthesize coordination polymers with various transition metals. Here, a representative protocol using copper(II) acetate is provided.
Experimental Protocol: Synthesis of a Cu(II)-Quinoxaline Coordination Polymer
-
Materials:
-
This compound
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol
-
Diethyl ether
-
-
Procedure:
-
In a small vial, dissolve 1 mmol of this compound in 10 mL of hot methanol.
-
In a separate vial, dissolve 1 mmol of Cu(OAc)₂·H₂O in 10 mL of hot methanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Allow the mixture to stand at room temperature. Slow evaporation of the solvent over several days may yield single crystals suitable for X-ray diffraction.
-
Alternatively, the resulting precipitate can be collected by filtration, washed with cold methanol and diethyl ether, and dried under vacuum.
-
DOT Script for Coordination Polymer Formation
Caption: Schematic of coordination polymer formation.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chembk.com [chembk.com]
- 4. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of 2,3,6,7-Tetramethylquinoxaline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential pharmaceutical applications of 2,3,6,7-tetramethylquinoxaline. While this specific compound is not widely cited as a direct precursor in the synthesis of currently marketed blockbuster drugs, its structural motif is a key component in a vast array of biologically active quinoxaline derivatives. This document outlines the general synthesis, highlights the diverse pharmacological activities of related compounds, and provides detailed protocols relevant to the synthesis and evaluation of novel quinoxaline-based therapeutic agents.
Introduction to Quinoxalines in Medicinal Chemistry
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1] The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a versatile structural backbone found in numerous synthetic molecules with a wide range of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[3][4][5] The therapeutic potential of quinoxalines is underscored by the market presence of drugs such as the hepatitis C treatments Glecaprevir and Voxilaprevir, and the anticancer agent Erdafitinib.
The primary and most established method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This robust reaction allows for extensive functionalization of the quinoxaline nucleus, enabling the fine-tuning of its pharmacological profile.
Synthesis of this compound
The synthesis of this compound serves as a representative example of the general synthetic strategy for quinoxaline derivatives. It is typically achieved through the condensation of 4,5-dimethyl-1,2-phenylenediamine with 2,3-butanedione (diacetyl).
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of quinoxaline derivatives.
Caption: General workflow for synthesis and evaluation.
Experimental Protocol: Synthesis of this compound
This protocol details a standard method for the synthesis of this compound.
Materials:
-
4,5-dimethyl-1,2-phenylenediamine
-
2,3-butanedione (diacetyl)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,5-dimethyl-1,2-phenylenediamine (10 mmol) in 100 mL of ethanol.
-
To this solution, add 2,3-butanedione (11 mmol, 1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume using a rotary evaporator to induce precipitation.
-
Wash the collected solid with a small amount of cold ethanol to remove impurities.
-
Further purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
-
Dry the purified product under vacuum to obtain pure this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of quinoxaline derivatives based on literature precedents. Actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Typical Value/Range |
| Reactant Ratio | |
| o-phenylenediamine | 1.0 eq |
| 1,2-dicarbonyl compound | 1.0 - 1.2 eq |
| Catalyst | |
| Acetic Acid | Catalytic amount |
| Solvent | Ethanol, Methanol, or Water |
| Reaction Temperature | Room Temperature to Reflux |
| Reaction Time | 1 - 24 hours |
| Yield | 70 - 95% |
| Purity | >95% after purification |
Biological Activities of Quinoxaline Derivatives
Quinoxaline derivatives have been extensively investigated for a wide range of pharmacological activities. The table below summarizes some of the key biological targets and therapeutic areas where quinoxaline-based compounds have shown promise.
| Therapeutic Area | Biological Target/Mechanism of Action | Example Quinoxaline Derivative Class |
| Oncology | Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), DNA intercalation, Topoisomerase inhibition | Quinoxaline-2-carboxamides, Quinoxaline 1,4-dioxides |
| Infectious Diseases | Inhibition of bacterial DNA gyrase, Antiviral replication machinery | Fluoroquinoxalines, Quinoxaline-based Schiff bases |
| Inflammation | Inhibition of COX-2, Modulation of inflammatory cytokine production | Substituted quinoxalinones |
| Neurological Disorders | Antagonism of AMPA/kainate receptors | Quinoxaline-2,3-diones |
| Diabetes | Glucose-dependent insulinotropic activity | 3,6,7-trisubstituted-2-(1H-imidazol-2-ylsulfanyl)quinoxalines[5] |
Representative Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling in Cancer
Many quinoxaline derivatives exhibit anticancer activity by inhibiting receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation, survival, and angiogenesis. The following diagram illustrates a simplified signaling pathway and the point of intervention for a hypothetical quinoxaline-based RTK inhibitor.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Synthesis and antidiabetic activity of 3,6,7-trisubstituted-2-(1H-imidazol-2-ylsulfanyl)quinoxalines and quinoxalin-2-yl isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Synthesis of 2,3,6,7-Tetramethylquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological and electronic properties. The 2,3,6,7-tetramethylquinoxaline scaffold, in particular, serves as a crucial building block for the development of novel therapeutic agents and functional materials. This document provides a detailed protocol for the synthesis of this compound, focusing on the classical and widely adopted condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.
The primary synthetic route involves the cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with diacetyl (2,3-butanedione). This method is known for its efficiency and the high purity of the resulting product. Various catalytic systems and reaction conditions can be employed to optimize the yield and reaction time.
Core Synthetic Strategy
The synthesis of this compound is most commonly achieved through the condensation of 4,5-dimethyl-1,2-phenylenediamine with diacetyl. The reaction proceeds via the formation of a diimine intermediate, which then undergoes cyclization and aromatization to yield the final quinoxaline ring system.
A general reaction scheme is as follows:
Caption: Reaction mechanism for the formation of this compound.
These protocols and guidelines are intended to provide a comprehensive overview for the synthesis of this compound derivatives. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific applications. Standard laboratory safety precautions should be followed at all times.
2,3,6,7-Tetramethylquinoxaline: A Versatile Building Block for Functional Materials
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in materials science and medicinal chemistry. Their rigid, planar aromatic structure, coupled with their electron-accepting nature, makes them excellent candidates for the construction of functional organic materials. Among these, 2,3,6,7-tetramethylquinoxaline stands out as a versatile building block. The methyl groups at the 2, 3, 6, and 7 positions enhance solubility and can influence the molecular packing and electronic properties of derived materials. These characteristics make this compound a valuable component in the design of organic light-emitting diodes (OLEDs), polymer solar cells (PSCs), and as a scaffold for pharmacologically active molecules.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the development of functional materials.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of an appropriate o-diamine with an α-dicarbonyl compound. A general and efficient method involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with diacetyl (2,3-butanedione).
Experimental Protocol: Synthesis of this compound
Materials:
-
4,5-dimethyl-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Heteropolyoxometalate catalyst on alumina (optional, for room temperature synthesis)[1]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dimethyl-1,2-phenylenediamine (1 mmol) in ethanol or toluene (8 mL).[1]
-
Addition of Reagents: Add diacetyl (1 mmol) to the solution. For room temperature reactions, a catalytic amount of a supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 0.1 g) can be added to improve yields.[1]
-
Reaction Conditions:
-
Thermal Method: Stir the mixture and heat to reflux for 2-4 hours.
-
Catalytic Method (Room Temperature): Stir the mixture at room temperature for 2 hours.[1]
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
If a catalyst is used, filter the mixture to remove the solid catalyst.[1]
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield colorless to light yellow crystals.
-
-
Drying: Dry the purified product over anhydrous Na₂SO₄.[1]
Characterization:
The structure and purity of the synthesized this compound can be confirmed by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: Expected to be around 57-60 °C.[2]
Photophysical Properties
Table 1: Photophysical Properties of Quinoxaline-Based Derivatives
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | HOMO (eV) | LUMO (eV) | Thermal Decomposition Temp. (Td, °C) | Reference |
| Derivative 1 | 364 | - | - | - | 315 | [3] |
| Derivative 2 | 371 | - | - | - | 395 | [3] |
| Derivative 3 | 369 | - | - | - | 352 | [3] |
| Derivative 4 | 367 | - | - | - | 365 | [3] |
Note: The compounds listed are various substituted quinoxaline derivatives and not this compound itself. This data is provided to illustrate the typical range of properties for this class of materials.
Application in Organic Light-Emitting Diodes (OLEDs)
Quinoxaline derivatives are excellent candidates for use in OLEDs due to their high thermal stability and electron-accepting properties, which facilitate electron transport. They can be employed as host materials, electron transport layer (ETL) materials, or as part of the emissive dopant.
Experimental Workflow: Fabrication of a Solution-Processed OLED
Application in Polymer Solar Cells (PSCs)
The electron-deficient nature of the quinoxaline core makes it an excellent acceptor unit in donor-acceptor (D-A) conjugated polymers for PSCs. By pairing it with a suitable donor moiety, the resulting polymer can exhibit a broad absorption spectrum and favorable energy levels for efficient charge separation and transport.
Experimental Workflow: Fabrication of a Polymer Solar Cell
Application in Drug Development: Wnt/β-Catenin Signaling Pathway Inhibition
Aberrant activation of the Wnt/β-catenin signaling pathway is implicated in various cancers. Small molecules that can inhibit this pathway are therefore of great interest in drug development. Quinoxaline derivatives have been identified as potential inhibitors of this pathway.
In the canonical Wnt pathway, the absence of a Wnt ligand leads to the degradation of β-catenin by a destruction complex. Upon Wnt binding to its receptor, this complex is disassembled, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. Quinoxaline-based inhibitors can interfere with this process, potentially by targeting components of the destruction complex or the interaction of β-catenin with its transcriptional co-activators.
Signaling Pathway: Canonical Wnt/β-Catenin Pathway and Potential Inhibition by Quinoxaline Derivatives
Conclusion
This compound is a valuable and versatile building block for the development of a wide range of functional materials. Its straightforward synthesis and tunable properties make it an attractive scaffold for applications in organic electronics and drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the potential of this and related quinoxaline derivatives in their respective fields. Further research into the specific properties of materials derived from this compound will undoubtedly uncover new and exciting applications.
References
Application Notes and Protocols for the Characterization of 2,3,6,7-Tetramethylquinoxaline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,3,6,7-Tetramethylquinoxaline is a heterocyclic aromatic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. Accurate and comprehensive characterization of this molecule is essential for quality control, regulatory submission, and further research and development. These application notes provide detailed protocols for a suite of analytical techniques to ensure the identity, purity, and structural integrity of this compound.
Overall Analytical Workflow
The comprehensive characterization of this compound involves a multi-technique approach to confirm its structure and assess its purity. The following workflow provides a logical sequence for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the identity and substitution pattern of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve adequate signal-to-noise due to the low natural abundance of ¹³C.[1]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Data Presentation: Expected NMR Data
Due to the molecule's symmetry, a simplified spectrum is expected.
| Technique | Assignment | Expected Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |
| ¹H NMR | Aromatic Protons (H-5, H-8) | ~ 7.5 - 7.8 | Singlet (s) | 2H |
| Methyl Protons (C-6, C-7) | ~ 2.4 - 2.6 | Singlet (s) | 6H | |
| Methyl Protons (C-2, C-3) | ~ 2.6 - 2.8 | Singlet (s) | 6H | |
| ¹³C NMR | Quinoxaline C-2, C-3 | ~ 153 - 156 | - | - |
| Quinoxaline C-4a, C-8a | ~ 139 - 142 | - | - | |
| Quinoxaline C-6, C-7 | ~ 137 - 140 | - | - | |
| Quinoxaline C-5, C-8 | ~ 127 - 130 | - | - | |
| Methyl Carbons (C-6, C-7) | ~ 20 - 22 | - | - | |
| Methyl Carbons (C-2, C-3) | ~ 22 - 24 | - | - |
Note: Chemical shifts are predictive and based on data for related quinoxaline structures. Actual values may vary.[2][3][4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound and its fragments, further confirming its identity.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol is often coupled with Gas Chromatography (GC-MS).
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electron ionization source.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like methanol or dichloromethane.
-
-
GC-MS Parameters:
-
GC Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺˙).
-
Analyze the fragmentation pattern to identify characteristic losses.
-
Data Presentation: Expected Mass Spectrometry Data
-
Molecular Formula: C₁₂H₁₄N₂
-
Exact Mass: 186.1157 g/mol
-
Molecular Weight: 186.26 g/mol [2]
| m/z (Proposed) | Ion/Fragment | Proposed Fragmentation Pathway |
| 186 | [M]⁺˙ | Molecular Ion |
| 171 | [M - CH₃]⁺ | Loss of a methyl radical from one of the methyl groups.[7][8][9] |
| 156 | [M - 2CH₃]⁺˙ or [M - N₂]⁺˙ | Consecutive loss of two methyl groups or potential rearrangement and loss of N₂. |
| 144 | [M - CH₃CN]⁺˙ | Retro-Diels-Alder type fragmentation of the pyrazine ring is less common but possible. A more likely fragmentation is the loss of acetonitrile after rearrangement. |
digraph "Fragmentation_Pathway" { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];M [label="this compound\n[M]⁺˙\nm/z = 186"]; F1 [label="[M - CH₃]⁺\nm/z = 171"]; F2 [label="Further Fragments"];
M -> F1 [label="- •CH₃", color="#EA4335", fontcolor="#EA4335"]; F1 -> F2 [label="- •CH₃, -HCN, etc.", color="#EA4335", fontcolor="#EA4335"]; }
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of this compound and quantifying impurities. A reversed-phase method with UV detection is standard.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile) to a final concentration of ~0.5 mg/mL.
-
Sample Solution: Prepare the analysis sample in the same manner.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Adding 0.1% formic acid to the aqueous phase can improve peak shape.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength determined by UV-Vis analysis (e.g., ~320 nm).
-
-
Data Analysis:
-
Record the chromatogram for 15-20 minutes to ensure all late-eluting impurities are observed.
-
Determine the retention time (RT) of the main peak.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Data Presentation: Typical HPLC Results
| Parameter | Typical Value / Result |
| Retention Time (RT) | 5 - 10 minutes (highly dependent on exact conditions) |
| Purity | ≥ 98% (typical for a purified sample) |
| Tailing Factor | 0.9 - 1.2 |
| Theoretical Plates | > 2000 |
Spectroscopic Characterization (UV-Vis and FTIR)
A. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule, confirming the presence of the conjugated quinoxaline system.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.[5]
-
Sample Preparation:
-
Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol or methanol) at a concentration of ~1x10⁻³ M.
-
Dilute the stock solution to obtain a final concentration (e.g., ~1x10⁻⁵ M) that gives a maximum absorbance reading between 0.5 and 1.5 AU.
-
-
Acquisition:
-
Use the pure solvent as a blank to zero the instrument.
-
Scan the sample solution over a wavelength range of 200-500 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
Based on related structures, this compound is expected to show characteristic absorption bands.[11]
| Solvent | Transition Type | Expected λₘₐₓ (nm) |
| Ethanol | π → π | ~240 - 250 nm |
| π → π | ~315 - 330 nm | |
| n → π* | ~335 - 350 nm (often a shoulder) |
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands (in cm⁻¹) and assign them to the corresponding molecular vibrations.
-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group/Bond |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| 2850 - 3000 | C-H Stretch | Aliphatic (Methyl) C-H |
| ~ 1610 - 1640 | C=N Stretch | Pyrazine Ring C=N |
| ~ 1500 - 1580 | C=C Stretch | Aromatic Ring C=C |
| ~ 1375 - 1450 | C-H Bend | Methyl C-H |
| 800 - 900 | C-H Bend | Aromatic C-H (out-of-plane) |
Note: These are typical ranges for the functional groups present.[12]
References
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Quinoxaline(91-19-0) 13C NMR [m.chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lcms.cz [lcms.cz]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
Application Notes and Protocols: Electrochemical Properties of 2,3,6,7-Tetramethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The electrochemical characteristics of these compounds are of considerable interest as they can correlate with their biological activity and provide insights into their mechanism of action. This document provides a detailed overview of the expected electrochemical properties of 2,3,6,7-Tetramethylquinoxaline and outlines protocols for its electrochemical analysis.
While specific experimental data for this compound is limited in publicly available literature, the information presented herein is based on studies of structurally similar quinoxaline derivatives. These notes are intended to serve as a comprehensive guide for researchers initiating electrochemical studies on this compound.
Physicochemical Properties
Basic physicochemical information for this compound is summarized below.
| Property | Value | Reference |
| CAS Number | 6957-19-3 | [1][2] |
| Molecular Formula | C₁₂H₁₄N₂ | [1] |
| Molecular Weight | 186.25 g/mol | |
| Melting Point | 113-115 °C | |
| Boiling Point | 305.5±22.0 °C (Predicted) |
Electrochemical Properties
The electrochemical behavior of quinoxaline derivatives is characterized by reversible or quasi-reversible redox processes. The pyrazine ring is the primary electroactive center, undergoing reduction and oxidation. The redox potential of these compounds is influenced by the nature and position of substituents on the quinoxaline ring. For this compound, the electron-donating methyl groups are expected to influence its redox properties.
Based on data from similar quinoxaline derivatives, the following electrochemical parameters can be anticipated. It is important to note that these are estimated values and experimental verification is required.
| Parameter | Expected Value/Range | Notes |
| Reduction Potential (Epc) | -1.5 to -2.5 V vs. Ag/AgCl | The reduction potential is expected to be in the negative range, typical for the reduction of the quinoxaline ring. The exact value will depend on the solvent and electrolyte system used. |
| Oxidation Potential (Epa) | +0.5 to +1.5 V vs. Ag/AgCl | The oxidation potential is influenced by the electron-donating methyl groups, which may facilitate the removal of electrons. |
| Electron Transfer | Reversible to quasi-reversible | Quinoxaline derivatives often exhibit reversible one-electron or two-electron transfer processes.[3] |
| Diffusion Coefficient (D) | 10⁻⁵ to 10⁻⁶ cm²/s | This is a typical range for small organic molecules in common organic solvents. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound via a condensation reaction. This method is adapted from the synthesis of similar quinoxaline derivatives.
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
2,3-Butanedione (Diacetyl)
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 4,5-Dimethyl-1,2-phenylenediamine (1 equivalent) in a minimal amount of ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirring solution, add 2,3-Butanedione (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound, is expected to precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure crystals of this compound.
-
Dry the purified product under vacuum and characterize using techniques such as NMR, IR, and Mass Spectrometry.
Protocol 2: Cyclic Voltammetry (CV) Analysis
Objective: To investigate the redox behavior of this compound using cyclic voltammetry.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (in a suitable electrolyte)
-
Counter Electrode: Platinum wire
-
-
This compound
-
Anhydrous acetonitrile (or other suitable aprotic solvent like DMF)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Inert gas (Nitrogen or Argon) for deaeration
-
Volumetric flasks and pipettes
-
Polishing kit for the working electrode (alumina slurry and polishing pads)
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in anhydrous acetonitrile.
-
Prepare a stock solution of this compound (e.g., 1-5 mM) in the electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared electrodes.
-
Add the sample solution to the cell.
-
Deaerate the solution by bubbling with an inert gas (N₂ or Ar) for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Initial Potential: 0.0 V
-
Vertex Potential 1 (e.g., +2.0 V)
-
Vertex Potential 2 (e.g., -2.5 V)
-
Scan Rate (e.g., 100 mV/s)
-
Number of cycles (e.g., 3)
-
-
Run the cyclic voltammetry scan and record the voltammogram.
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the formal redox potential (E°') as (Epa + Epc) / 2.
-
Determine the peak currents (ipa and ipc).
-
Analyze the relationship between peak current and the square root of the scan rate to confirm a diffusion-controlled process.
-
Analyze the peak separation (ΔEp = |Epa - Epc|) to assess the reversibility of the redox process. For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.
-
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Cyclic Voltammetry Experimental Setup
Caption: Diagram of a typical three-electrode setup for cyclic voltammetry.
Expected Redox Mechanism
Caption: Postulated redox pathway for this compound.
References
- 1. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 6957-19-3 [chemicalbook.com]
- 3. Electrochemical Behavior of Quinoxalin-2-one Derivatives at Mercury Electrodes and Its Analytical Use - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photophysical Studies of 2,3,6,7-Tetramethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds recognized for their diverse applications in materials science, medicinal chemistry, and photochemistry. Their rigid aromatic structure and the presence of nitrogen atoms in the pyrazine ring endow them with interesting electronic and photophysical properties. 2,3,6,7-Tetramethylquinoxaline, in particular, serves as a fundamental scaffold for understanding the influence of methyl substitution on the photophysics of the quinoxaline core. These application notes provide an overview of the photophysical properties of this compound and its analogs, along with detailed protocols for their characterization. This information is valuable for the development of novel fluorescent probes, photosensitizers for photodynamic therapy (PDT), and functional materials for optoelectronic devices.
Core Photophysical Properties of Methylated Quinoxalines
The photophysical behavior of quinoxaline derivatives is characterized by their absorption in the UV-A and blue regions of the electromagnetic spectrum, and their subsequent relaxation through fluorescence and phosphorescence. The position of the methyl groups on the quinoxaline ring can influence these properties.
Absorption: this compound exhibits a maximum absorption peak at approximately 294 nm.[1] In comparison, the simpler analog, 2,3-dimethylquinoxaline, shows an absorption maximum at 315 nm in neutral aqueous solution, which undergoes a bathochromic (red) shift to 336 nm upon acidification.[2] This highlights the sensitivity of the electronic transitions to the local chemical environment.
Photosensitization: The quinoxaline core can facilitate intersystem crossing (ISC) from the excited singlet state to a triplet state. This property is crucial for applications in photodynamic therapy, where the triplet state of the photosensitizer can transfer its energy to molecular oxygen to generate cytotoxic singlet oxygen (¹O₂).
Data Presentation
Due to the limited availability of specific quantitative photophysical data for this compound in the scientific literature, the following table presents data for the closely related compound, 2,3-dimethylquinoxaline, to provide an illustrative example of the expected spectroscopic behavior.
| Property | Condition | Value |
| Absorption Maximum (λ_max) | Water (pH=7) | 315 nm[2] |
| Water (acidified, pH=1) | 336 nm[2] |
Researchers are encouraged to perform the described experimental protocols to determine the specific photophysical parameters for this compound in their solvent systems of interest.
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize the photophysical properties of this compound.
Protocol 1: UV-Vis Absorption and Fluorescence Spectroscopy
This protocol outlines the procedure for measuring the absorption and steady-state fluorescence spectra to determine the absorption and emission maxima.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent to find a concentration that gives a maximum absorbance between 0.1 and 1.0 for absorption measurements, and an absorbance of around 0.1 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.
-
Absorption Measurement:
-
Record a baseline spectrum with a cuvette containing the pure solvent.
-
Measure the absorption spectrum of the sample solution from 250 nm to 500 nm.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Measurement:
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the emission spectrum over a wavelength range starting from about 10 nm above the excitation wavelength to 700 nm.
-
Identify the wavelength of maximum fluorescence emission (λ_em).
-
-
Data Analysis: Report the λ_abs and λ_em values for each solvent used.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A multifunctional luminescent material based on quinoxaline and triphenylamine groups: polymorphism, mechanochromic luminescence, and applications in high-efficiency fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Efficient yellow and red thermally activated delayed fluorescence materials based on a quinoxaline-derived electron-acceptor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,6,7-Tetramethylquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3,6,7-Tetramethylquinoxaline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between 4,5-dimethyl-1,2-phenylenediamine and a 1,2-dicarbonyl compound, specifically diacetyl (also known as 2,3-butanedione).[1][2] This reaction is typically catalyzed by an acid and can be performed under various conditions, including conventional heating and microwave irradiation.
Q2: What are the main challenges in achieving a high yield of this compound?
Common challenges that can lead to reduced yields include:
-
Incomplete reaction: The reaction may not proceed to completion due to suboptimal conditions.
-
Side product formation: The formation of unwanted byproducts can consume starting materials and complicate purification.
-
Purity of starting materials: Impurities in the 4,5-dimethyl-1,2-phenylenediamine or diacetyl can interfere with the reaction.
-
Oxidation: The diamine starting material can be susceptible to oxidation, leading to colored impurities.
-
Purification losses: The product may be lost during work-up and purification steps like filtration and recrystallization.
Q3: Can microwave-assisted synthesis improve the yield and reaction time?
Yes, microwave-assisted synthesis has been shown to be a highly effective method for the synthesis of quinoxaline derivatives, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods.[2] For the synthesis of this compound, microwave irradiation in the presence of a suitable catalyst can lead to excellent yields in a matter of minutes.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The acid catalyst may be weak or decomposed. 2. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. 3. Short Reaction Time: The reaction may not have been allowed to run to completion. 4. Poor Quality Starting Materials: Impurities in the reactants can inhibit the reaction. | 1. Use a fresh or different acid catalyst. Common choices include acetic acid or a Lewis acid. 2. Increase the reaction temperature. If using conventional heating, consider refluxing in a suitable solvent like ethanol. 3. Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). 4. Ensure the purity of 4,5-dimethyl-1,2-phenylenediamine and diacetyl. If necessary, purify the starting materials before use. |
| Formation of Colored Impurities | 1. Oxidation of Diamine: 4,5-dimethyl-1,2-phenylenediamine is prone to oxidation, which can form colored byproducts. 2. Side Reactions: Undesired side reactions can lead to the formation of colored impurities. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Optimize reaction conditions (temperature, catalyst) to favor the desired product. Consider purification by recrystallization with activated charcoal to remove colored impurities. |
| Difficult Purification | 1. Product is an Oil: The product may not crystallize easily. 2. Product is Contaminated with Starting Material: The product may be difficult to separate from unreacted starting materials. 3. Formation of Multiple Products: The reaction may be producing a mixture of products that are difficult to separate. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, consider purification by column chromatography. 2. Ensure the reaction goes to completion by monitoring with TLC. Use an appropriate recrystallization solvent to selectively crystallize the product. 3. Optimize the reaction conditions to improve selectivity. Column chromatography may be necessary to isolate the desired product. |
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the reported yields for the synthesis of this compound and related quinoxalines under various conditions.
| Starting Materials | Catalyst | Solvent | Method | Time | Yield (%) | Reference |
| 4,5-Dimethyl-o-phenylenediamine, 1,2-Diacetylbenzene | Polar Paste | None | Microwave | 3 min | 97 | [2] |
| o-Phenylenediamine, Benzil | AlCuMoVP | Toluene | Stirring at RT | 2 h | 92 | [1] |
| o-Phenylenediamine, Benzil | AlFeMoVP | Toluene | Stirring at RT | 2 h | 80 | [1] |
Experimental Protocols
Protocol 1: General Microwave-Assisted Synthesis of this compound
This protocol is adapted from general procedures for microwave-assisted quinoxaline synthesis.
Materials:
-
4,5-dimethyl-1,2-phenylenediamine (1 mmol)
-
Diacetyl (2,3-butanedione) (1 mmol)
-
Acidic Alumina (catalyst)
-
Ethanol (optional, as a solvent)
-
Microwave synthesizer
Procedure:
-
In a microwave reaction vessel, combine 4,5-dimethyl-1,2-phenylenediamine (1 mmol) and diacetyl (1 mmol).
-
Add a catalytic amount of acidic alumina. For a solvent-free reaction, ensure the reactants are well-mixed. Alternatively, a minimal amount of ethanol can be added.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) and power for a short duration (typically 3-10 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the crude product in a suitable solvent like dichloromethane or ethyl acetate.
-
Filter to remove the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture).
Protocol 2: Conventional Synthesis of Quinoxaline Derivatives
This is a general protocol for the synthesis of quinoxalines that can be adapted for this compound.
Materials:
-
4,5-dimethyl-1,2-phenylenediamine (1 mmol)
-
Diacetyl (1 mmol)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 4,5-dimethyl-1,2-phenylenediamine (1 mmol) in ethanol in a round-bottom flask.
-
Add diacetyl (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., a few drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the crystals by filtration.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure and cool the solution in an ice bath to induce crystallization.
-
Wash the collected crystals with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for synthesis and purification.
References
Technical Support Center: Purification of 2,3,6,7-Tetramethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3,6,7-tetramethylquinoxaline. The following information is designed to assist you in overcoming common challenges encountered during the purification process, ensuring high-purity material for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities can arise from the starting materials and side reactions during the synthesis, which typically involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with 2,3-butanedione (biacetyl). Potential impurities include:
-
Unreacted 4,5-dimethyl-1,2-phenylenediamine.
-
Unreacted 2,3-butanedione.
-
Oxidation products of 4,5-dimethyl-1,2-phenylenediamine, which can be colored.
-
Polymers or side-products from self-condensation of the reactants.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (e.g., 112-114 °C) indicates high purity. A broad melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and identify impurities.[1] Pure this compound will show characteristic peaks.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Purification Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization
Recrystallization is an effective method for removing small amounts of impurities from a solid compound.[3] The principle relies on the difference in solubility of the compound and the impurities in a chosen solvent at different temperatures.[4]
Troubleshooting Common Recrystallization Issues:
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | The solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution.[4] |
| The solution cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] | |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Choose a different solvent or a mixed-solvent system. | |
| Oiling Out (Formation of an oil instead of crystals) | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent. |
| The concentration of impurities is too high. | Perform a preliminary purification step, such as a quick filtration through a plug of silica gel. | |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[3] |
| Low Recovery | Too much solvent was used, leading to significant loss of product in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[5] |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering.[3] |
| Parameter | Crude Product | After Recrystallization |
| Appearance | Yellowish to brownish solid | White to off-white crystalline solid |
| Purity (Illustrative) | ~90% | >99% |
| Recovery (Illustrative) | - | 70-90% |
Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[6] For this compound, silica gel is a common stationary phase.[6]
Troubleshooting Common Column Chromatography Issues:
| Problem | Possible Cause | Solution |
| Poor Separation of Spots (Co-elution) | The eluent polarity is too high or too low. | Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the target compound.[6] |
| The column is overloaded with the sample. | Use an appropriate amount of silica gel relative to the sample weight (typically 30:1 to 100:1).[7] | |
| Streaking or Tailing of Spots | The compound is interacting too strongly with the silica gel (e.g., basic compounds on acidic silica). | Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds. |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the sample in a minimal amount of solvent before loading, or perform a "dry loading" by adsorbing the sample onto a small amount of silica gel.[7] | |
| Cracked or Channeled Column Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[6] |
| Low Recovery | The compound is irreversibly adsorbed onto the silica gel. | Add a more polar solvent at the end of the elution to flush the column. Consider using a less active stationary phase like alumina. |
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh)[1] |
| Typical Eluent System | Hexane/Ethyl Acetate gradient |
| Purity Improvement (Illustrative) | From 80-90% to >99.5% |
| Recovery (Illustrative) | 60-85% |
Sublimation
Sublimation is a purification technique where a solid is transformed directly into a gas, and then back into a solid on a cold surface, leaving non-volatile impurities behind.[8] This method is suitable for compounds that have a relatively high vapor pressure at a temperature below their melting point.[9]
Troubleshooting Common Sublimation Issues:
| Problem | Possible Cause | Solution |
| No or Slow Sublimation | The temperature is too low. | Gradually increase the temperature, but do not exceed the melting point of the compound. |
| The vacuum is not sufficient. | Ensure a good vacuum is achieved (typically <1 mmHg) to lower the sublimation temperature.[8] | |
| Decomposition of the Compound | The temperature is too high. | Lower the temperature and improve the vacuum to facilitate sublimation at a lower temperature. |
| Co-sublimation of Impurities | The impurities have a similar vapor pressure to the product. | A different purification method, such as recrystallization or chromatography, may be necessary. |
| Poor Crystal Formation on the Cold Finger | The temperature gradient between the heating surface and the cold finger is not optimal. | Ensure the cold finger is sufficiently cold (e.g., using ice-water or a dry ice-acetone slush). |
| Parameter | Value/Range (Illustrative) |
| Temperature | 80-100 °C |
| Pressure | <1 mmHg |
| Purity Improvement | Can be significant for removing non-volatile impurities |
| Recovery | Can be high (>90%) for small-scale purifications |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol describes the purification of this compound by recrystallization from ethanol.[10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography on Silica Gel
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.[11]
-
TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack, ensuring a flat and uniform bed. Do not let the column run dry.[6]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully apply the solution to the top of the silica gel bed. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[7]
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.
-
Fraction Collection: Collect fractions in separate test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Vacuum Sublimation
This protocol outlines the purification of this compound by vacuum sublimation.
-
Apparatus Setup: Place the crude this compound in the bottom of a sublimation apparatus. Insert the cold finger and ensure all joints are well-sealed.
-
Evacuation: Connect the apparatus to a high-vacuum pump and evacuate the system to a pressure below 1 mmHg.
-
Heating: Gently heat the bottom of the apparatus containing the crude material. The temperature should be high enough to cause sublimation but below the melting point of the compound.
-
Collection: The purified this compound will sublime and deposit as crystals on the cold finger.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. scienceopen.com [scienceopen.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. studylib.net [studylib.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. chemistry.utah.edu [chemistry.utah.edu]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: Synthesis of 2,3,6,7-Tetramethylquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2,3,6,7-Tetramethylquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting materials for the synthesis of this compound?
The most common and direct method for synthesizing this compound is the cyclocondensation reaction between an aromatic diamine and a 1,2-dicarbonyl compound.[1][2] For this specific target molecule, the required starting materials are:
-
4,5-Dimethyl-1,2-phenylenediamine
-
2,3-Butanedione (also known as biacetyl)
Q2: My characterization data (NMR/MS) suggests the presence of a significant byproduct. What could it be?
The formation of byproducts is a common issue in quinoxaline synthesis. Two likely side products are:
-
Benzimidazole derivatives: These can form if your 2,3-butanedione starting material has degraded or contains aldehyde impurities. The o-phenylenediamine can react with these impurities to form a five-membered benzimidazole ring instead of the desired six-membered pyrazine ring of the quinoxaline.
-
Quinoxaline N-oxides: This byproduct can occur if the reaction conditions are too harsh or if an oxidizing agent is present, leading to the over-oxidation of the quinoxaline ring.
Q3: The reaction mixture has turned dark brown/black, and my final product is colored. What causes this and how can I prevent it?
The development of color is often due to the oxidation of the 4,5-dimethyl-1,2-phenylenediamine starting material.[3] This is a common issue with o-phenylenediamines. To minimize this, it is recommended to use high-purity starting materials and to run the reaction under an inert atmosphere, such as nitrogen or argon.[3]
Q4: What is the most effective method for purifying the crude this compound product?
Recrystallization is the most widely used and effective method for purifying quinoxaline derivatives.[4][5][6][7] The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.[4][7] For this compound, a common and effective solvent for recrystallization is ethanol or a mixture of ethanol and water.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Impure Starting Materials: The 4,5-dimethyl-1,2-phenylenediamine may be oxidized, or the 2,3-butanedione may have degraded. | - Assess the purity of starting materials using NMR or GC-MS before starting. - If necessary, purify the 4,5-dimethyl-1,2-phenylenediamine by recrystallization. - Use freshly opened or distilled 2,3-butanedione. |
| Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or consider gently heating the reaction mixture if being performed at room temperature. - Consider using a catalyst (e.g., a few drops of acetic acid) to speed up the condensation.[1][8] | |
| Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants was used. | - Ensure an accurate 1:1 molar ratio of 4,5-dimethyl-1,2-phenylenediamine to 2,3-butanedione. | |
| Product Contaminated with Side Products | Formation of Benzimidazole Byproduct: Aldehyde impurities in the 2,3-butanedione. | - Purify the 2,3-butanedione by distillation before use. - If the byproduct has formed, it may be separable by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system. |
| Formation of Quinoxaline N-oxide: Reaction conditions are too oxidative. | - Avoid excessively high temperatures or prolonged reaction times. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. | |
| Difficulty in Product Isolation/Purification | "Oiling Out" During Recrystallization: The product separates as a liquid instead of a solid. | - This occurs if the boiling point of the recrystallization solvent is higher than the melting point of the product. Ensure the solvent's boiling point is lower than the product's melting point. - Add slightly more hot solvent to ensure the product is fully dissolved before cooling. |
| Poor Crystal Formation: The solution cools too quickly, leading to precipitation of an impure powder. | - Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, cooling can be completed in an ice bath to maximize crystal yield.[5] - If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the acid-catalyzed synthesis of this compound.
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine (1 mmol, 136.19 mg)
-
2,3-Butanedione (biacetyl) (1 mmol, 86.09 mg, ~0.1 mL)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
Procedure:
-
To a 50 mL round-bottom flask, add 4,5-dimethyl-1,2-phenylenediamine (136.19 mg) and ethanol (10 mL).
-
Stir the mixture until the diamine is fully dissolved.
-
Add 2,3-butanedione (0.1 mL) to the solution, followed by the catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, reduce the solvent volume under reduced pressure.
-
Add cold deionized water (~20 mL) to the residue to precipitate the crude product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold water.
-
Allow the crude product to air dry.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the crude this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated charcoal (optional)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves completely. Add more hot ethanol dropwise only if necessary to achieve full dissolution.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
If charcoal was used, perform a hot gravity filtration to remove it.
-
Allow the clear filtrate to cool slowly to room temperature. Crystals of the pure product should form.
-
Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven or by air drying. The purity can be confirmed by measuring the melting point and through spectroscopic analysis (NMR, MS).
Optimization of Reaction Conditions
The yield and rate of quinoxaline synthesis can be significantly influenced by the choice of catalyst and reaction conditions. While the classic approach uses acid catalysis, modern methods employ a variety of catalysts to achieve higher yields in shorter times, often under milder conditions.
Table 1: Representative Data on the Effect of Different Catalysts on Quinoxaline Synthesis (Note: This data is for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil and serves as a guide for optimizing the synthesis of this compound.)
| Catalyst | Catalyst Loading (mg) | Solvent | Time (min) | Temperature (°C) | Yield (%) | Reference |
| None (Control) | 0 | Toluene | 120 | 25 | < 5 | [8] |
| AlCuMoVP | 50 | Toluene | 120 | 25 | 85 | [8] |
| AlCuMoVP | 100 | Toluene | 120 | 25 | 92 | [8] |
| AlCuMoVP | 150 | Toluene | 120 | 25 | 93 | [8] |
| AlFeMoVP | 100 | Toluene | 120 | 25 | 80 | [8] |
This table demonstrates that catalyst selection and loading can significantly impact product yield. For the synthesis of this compound, researchers can start with a simple acid catalyst and then explore other catalytic systems to optimize for yield and reaction time.
Visualized Pathways and Workflows
Caption: Main reaction pathway to this compound and potential side reactions.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. studylib.net [studylib.net]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2,3,6,7-Tetramethylquinoxaline under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,3,6,7-tetramethylquinoxaline in experimental settings. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Unexpected Degradation of this compound in Solution
Symptoms:
-
Loss of starting material as observed by analytical techniques (e.g., HPLC, LC-MS).
-
Appearance of unknown peaks in chromatograms.
-
Color change of the solution.
Possible Causes and Troubleshooting Steps:
-
pH Instability: The quinoxaline core can be susceptible to pH-dependent degradation. Acidic or alkaline conditions can promote hydrolysis or other degradation pathways.
-
Troubleshooting:
-
Measure the pH of your experimental solution.
-
If possible, adjust the pH to a neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate buffer).
-
If the experimental conditions necessitate acidic or basic pH, consider performing the experiment at a lower temperature to minimize degradation.
-
Run a control experiment with the compound in the solvent system at different pH values to determine the stability profile.
-
-
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of quinoxaline derivatives.
-
Troubleshooting:
-
Protect your experiment from light by using amber-colored glassware or by wrapping the reaction vessel in aluminum foil.
-
Minimize the exposure of the compound and its solutions to ambient light.
-
If photodegradation is suspected, confirm by running a parallel experiment in the dark and comparing the results.
-
-
-
Thermal Degradation: Although generally stable at ambient temperatures, prolonged exposure to elevated temperatures can lead to decomposition.
-
Troubleshooting:
-
Avoid unnecessarily high temperatures.
-
If heating is required, use the lowest effective temperature and minimize the heating time.
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at higher temperatures.
-
-
-
Oxidative Degradation: The quinoxaline ring system can be susceptible to oxidation, especially in the presence of strong oxidizing agents or dissolved oxygen.
-
Troubleshooting:
-
Degas your solvents before use to remove dissolved oxygen.
-
Conduct experiments under an inert atmosphere.
-
Avoid the use of strong oxidizing agents unless they are a required reactant. If so, control the stoichiometry and temperature carefully.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container in a cool, dry, and dark place. For solutions, it is best to prepare them fresh. If storage of a solution is necessary, store it at a low temperature (e.g., 2-8 °C) and protected from light. The stability in solution is solvent-dependent and should be verified for long-term storage.
Q2: How does pH affect the stability of this compound?
A2: While specific data for this compound is limited, studies on related quinoxaline derivatives suggest that they can be unstable under strongly acidic or basic conditions. For instance, some quinoxalines can undergo tautomerization in their reduced form under alkaline conditions, leading to degradation[1][2]. Acidic conditions may lead to hydrolysis of the quinoxaline ring. It is advisable to maintain the pH of solutions containing this compound in the neutral range (pH 6-8) for maximum stability.
Q3: Is this compound sensitive to light?
A3: Yes, quinoxaline-based compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation[3][4]. It is crucial to handle the compound and its solutions in a manner that minimizes light exposure.
Q4: What is the thermal stability of this compound?
Q5: Are there any known incompatible solvents or reagents for this compound?
A5: Avoid strong oxidizing agents, as they may lead to the oxidation of the quinoxaline ring. Compatibility with all solvents over extended periods is not fully documented. It is good practice to assess the stability of this compound in a new solvent system if it is to be stored for an extended period.
Data Presentation
Currently, there is a lack of specific quantitative stability data for this compound in the public domain. Researchers are encouraged to perform forced degradation studies to determine the stability of the compound under their specific experimental conditions. The following table provides a template for summarizing such data.
Table 1: Example Forced Degradation Study Summary for this compound
| Condition | Time (hours) | % Degradation | Major Degradation Products (if identified) |
| 0.1 M HCl (60°C) | 2 | ||
| 6 | |||
| 24 | |||
| 0.1 M NaOH (60°C) | 2 | ||
| 6 | |||
| 24 | |||
| 3% H₂O₂ (RT) | 2 | ||
| 6 | |||
| 24 | |||
| Light (Simulated Sunlight) | 2 | ||
| 6 | |||
| 24 | |||
| Heat (80°C, in the dark) | 2 | ||
| 6 | |||
| 24 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation pathways and critical stability-related factors.
Materials:
-
This compound
-
HPLC grade methanol or acetonitrile
-
HPLC grade water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC vials
-
pH meter
-
Calibrated oven
-
Photostability chamber or a light source with controlled output (e.g., simulated sunlight)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
In an HPLC vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the vial at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Degradation:
-
In an HPLC vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the vial at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
In an HPLC vial, mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the vial at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
-
Photolytic Degradation:
-
Place a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a transparent container within a photostability chamber.
-
Expose the solution to a controlled light source.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw aliquots from both samples at specified time points.
-
-
Thermal Degradation:
-
Place a solid sample of the compound and a solution of the compound in an oven at a set temperature (e.g., 80°C).
-
Ensure the samples are protected from light.
-
Withdraw aliquots of the solution and prepare solutions from the solid sample at specified time points.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the time-zero or control sample.
-
Characterize any significant degradation products using techniques like LC-MS/MS if necessary.
-
Mandatory Visualization
Caption: Workflow for the forced degradation study of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2,3,6,7-Tetramethylquinoxaline Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of 2,3,6,7-tetramethylquinoxaline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and derivatization of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound
Q1: My initial condensation reaction of 4,5-dimethyl-1,2-phenylenediamine with 2,3-butanedione is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this classical quinoxaline synthesis can stem from several factors.[1][2] A primary reason is often suboptimal reaction conditions.[1][2] Traditional methods may require high temperatures and long reaction times, which can lead to side reactions and degradation of the product.[1]
Troubleshooting Steps:
-
Catalyst Optimization: While the reaction can proceed without a catalyst, employing a suitable acid catalyst can significantly improve the yield and reaction rate.[1] Various catalysts have been shown to be effective in quinoxaline synthesis, including iodine, nano-TiO2, and sulfated TiO2.[2][3] Experimenting with different catalysts and their concentrations is recommended.
-
Solvent Selection: The choice of solvent plays a crucial role. While ethanol or acetic acid are commonly used, exploring other solvents like toluene, acetonitrile, or even solvent-free conditions can lead to better outcomes.[1][2]
-
Temperature and Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Increasing the temperature may speed up the reaction but can also lead to the formation of byproducts. A systematic study of varying temperatures and reaction times is advisable.
-
Microwave-Assisted Synthesis: Consider using microwave irradiation, which has been reported to shorten reaction times and improve yields in quinoxaline synthesis.[2]
Issue 2: Incomplete Derivatization for GC-MS Analysis
Q2: I am attempting to derivatize the methyl groups of this compound for GC-MS analysis, but the reaction appears incomplete, showing both the derivatized and underivatized product. What should I do?
A2: Incomplete derivatization is a common issue, often caused by the presence of moisture, insufficient reagent, or non-optimal reaction conditions. Silylation is a common derivatization technique for compounds with active hydrogens, but for activating C-H bonds in methyl groups for analysis, more specific functionalization might be needed first, followed by derivatization. Assuming a suitable derivatization reagent is being used for a functionalized version of the quinoxaline, the following can be addressed:
Troubleshooting Steps:
-
Moisture Control: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Derivatizing reagents, especially silylating agents, are highly sensitive to moisture.
-
Reagent Concentration and Quality: Increase the concentration of the derivatizing reagent. Also, ensure the reagent is fresh and has been stored correctly to prevent degradation.
-
Reaction Time and Temperature: Increase the reaction time and/or temperature. Monitor the reaction at different time points to find the optimal conditions where the peak of the derivatized product is maximized.
-
Catalyst: Some derivatization reactions benefit from a catalyst. For example, in silylation reactions, a small amount of a catalyst like trimethylchlorosilane (TMCS) can be added.
Issue 3: Presence of Multiple Impurities in the Final Product
Q3: After purification, my this compound product still shows multiple spots on TLC, indicating the presence of impurities. What are the likely side reactions, and how can I minimize them?
A3: The formation of impurities is often due to side reactions during the initial condensation.
Potential Side Reactions and Solutions:
-
Oxidation: The diamine starting material can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.
-
Polymerization: Under harsh acidic conditions or high temperatures, side reactions leading to polymeric materials can occur. Using a milder catalyst or optimizing the reaction temperature can mitigate this.
-
Incomplete Reaction: Unreacted starting materials will appear as impurities. Ensure the reaction goes to completion by monitoring with TLC.
-
Purification Technique: If impurities persist, reconsider the purification method. Column chromatography with a carefully selected solvent system is often effective. If compounds have very similar polarities, techniques like preparative HPLC or crystallization might be necessary.
Frequently Asked Questions (FAQs)
Q: What is the most common method for synthesizing this compound?
A: The most established and straightforward method is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1][2][4] For this compound, this involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with 2,3-butanedione (diacetyl).[1][2][4]
Q: What are the key parameters to control during the synthesis of this compound?
A: The critical parameters to optimize are the choice of catalyst, solvent, reaction temperature, and reaction time.[1][2][3]
Q: Are there greener synthetic methods available for quinoxaline derivatives?
A: Yes, there has been a significant push towards developing more environmentally friendly methods for quinoxaline synthesis.[2] These include the use of recyclable catalysts, one-pot syntheses, microwave-assisted reactions, and conducting reactions in aqueous media.[2]
Q: What types of derivatization are suitable for enhancing the analyzability of this compound?
A: The derivatization strategy depends on the analytical goal. The methyl groups on the quinoxaline ring are not readily derivatized. Functionalization of the quinoxaline core is often the first step. For instance, if a hydroxyl or amino group is introduced, common derivatization techniques include:
-
Silylation: To increase volatility for GC-MS analysis.
-
Acylation: To improve chromatographic properties and introduce electron-capturing groups for enhanced detection.
-
Alkylation: To modify polarity and improve stability.
Data Presentation
Table 1: Effect of Catalyst and Solvent on the Yield of Quinoxaline Derivatives (General)
| Catalyst | Solvent | Reaction Time (min) | Yield (%) | Reference |
| None | Toluene | 120 | 70 | [3] |
| AlCuMoVP (100mg) | Toluene | 120 | 92 | [3] |
| AlFeMoVP (100mg) | Toluene | 120 | 80 | [3] |
| TiO2-Pr-SO3H (10mg) | EtOH | 10 | 95 | [2] |
| Iodine (20 mol%) | DMSO | - | 78-99 | [5] |
Note: These are representative yields for quinoxaline synthesis and may vary for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general and widely used condensation reaction.
Materials:
-
4,5-dimethyl-1,2-phenylenediamine
-
2,3-butanedione (diacetyl)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
TLC plates (silica gel)
-
Column chromatography setup (silica gel)
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 4,5-dimethyl-1,2-phenylenediamine (1 mmol) in ethanol (10 mL).
-
Add 2,3-butanedione (1.1 mmol).
-
(Optional) Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound derivatization.
References
- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,3,6,7-Tetramethylquinoxaline Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing assays involving 2,3,6,7-Tetramethylquinoxaline and other quinoxaline-based fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: My fluorescent signal is unstable or fading quickly. What could be the cause?
Signal instability, often due to photobleaching, is a common issue in fluorescence assays. The high-intensity light required for excitation can cause the fluorophore, in this case, this compound, to lose its fluorescence.
-
Recommendation: Minimize the exposure of your samples to the excitation light. Use an anti-fade mounting medium if applicable. Ensure the laser power and exposure time are set to the minimum necessary for adequate signal detection.
Q2: I am observing high background fluorescence in my assay. How can I reduce it?
High background can mask the specific signal from your analyte. This can be caused by several factors, including autofluorescence from the sample matrix or non-specific binding of the probe.
-
Recommendation: Run a blank sample (containing all components except the analyte) to determine the level of background fluorescence. Consider using a blocking agent if non-specific binding is suspected. Additionally, ensure all glassware and reagents are clean and free of fluorescent contaminants.
Q3: The fluorescence intensity is lower than expected. What are the potential reasons?
Low signal can result from issues with the probe itself, the experimental conditions, or the sample.
-
Recommendation:
-
Probe Integrity: Verify the concentration and integrity of your this compound stock solution. Ensure it has been stored correctly, protected from light.
-
Assay Conditions: Optimize the pH and temperature of your assay buffer, as these can significantly impact the fluorescence of quinoxaline derivatives.
-
Analyte Concentration: Ensure the concentration of your target analyte is within the detection range of the assay.
-
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Incorrect filter set on the fluorescence reader. | Ensure the excitation and emission filters match the spectral properties of this compound. |
| Low concentration of the fluorescent probe. | Perform a titration to determine the optimal probe concentration. | |
| Degradation of the fluorescent probe. | Prepare a fresh stock solution of this compound. | |
| Inefficient binding to the target analyte. | Optimize incubation time and temperature. Consider modifying the buffer composition to enhance binding. | |
| High Signal/Saturation | Probe concentration is too high. | Reduce the concentration of the this compound probe. |
| Detector gain is set too high. | Lower the gain setting on the fluorescence detector. | |
| Contamination of reagents or labware. | Use fresh, high-purity reagents and thoroughly clean all labware. | |
| Inconsistent Results | Pipetting errors leading to volume variations. | Calibrate pipettes regularly and use proper pipetting techniques. |
| Temperature fluctuations during the assay. | Ensure all incubation steps are performed at a consistent and controlled temperature. | |
| Sample heterogeneity. | Ensure proper mixing of all samples and reagents before measurement. |
Experimental Protocols
Protocol: General Fluorescence Assay Using a Quinoxaline-Based Probe
This protocol provides a general framework for a fluorescence-based detection assay. Specific parameters should be optimized for your particular application.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the assay buffer at the optimal pH for your experiment.
-
Prepare a series of standards with known concentrations of the analyte.
-
-
Assay Procedure:
-
Pipette the samples (standards and unknowns) into a 96-well microplate.
-
Add the this compound probe solution to each well.
-
Incubate the plate for the optimized time and temperature to allow for binding or reaction to occur.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from a blank well) from all readings.
-
Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their fluorescence intensity on the standard curve.
-
Visualizations
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway where a quinoxaline-based probe could be used to detect the activation of a specific kinase.
Technical Support Center: Enhancing the Solubility of 2,3,6,7-Tetramethylquinoxaline for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the solubility of 2,3,6,7-Tetramethylquinoxaline for use in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide systematic approaches to achieve successful solubilization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am having difficulty dissolving this compound in my desired aqueous buffer for a biological assay. What should I do first?
A1: Direct dissolution of hydrophobic compounds like this compound in aqueous buffers is often challenging. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of compounds.
Troubleshooting Workflow for Initial Solubilization
Caption: Initial workflow for dissolving this compound.
Q2: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A2: A detailed protocol for preparing a stock solution is provided below. It is crucial to use anhydrous, high-purity DMSO to avoid issues with compound precipitation, as DMSO is hygroscopic.
Experimental Protocol: Preparation of a Concentrated Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. Visually inspect for any undissolved particles.
-
Troubleshooting Dissolution: If the compound does not fully dissolve, you can:
-
Sonicate: Place the tube in a sonicator bath for 5-10 minutes.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath. Avoid excessive heat to prevent compound degradation.[1]
-
-
Storage: Once completely dissolved, the stock solution should be clear. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Table 1: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Notes |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| -80°C | Up to 6 months | Recommended for long-term storage. |
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into an aqueous environment is a common issue for hydrophobic compounds. This occurs when the concentration of the organic solvent is no longer sufficient to keep the compound in solution.
Strategies to Prevent Precipitation During Dilution:
-
Serial Dilutions: Perform serial dilutions of the stock solution in the aqueous medium rather than a single large dilution. This gradual decrease in solvent concentration can help maintain solubility.
-
Use of a Co-solvent in the Final Medium: If permissible for your assay, maintaining a low, non-toxic concentration of an organic solvent (e.g., 0.1-0.5% DMSO) in the final assay medium can improve solubility.
-
Pluronic F-68: This non-ionic surfactant can be added to the culture medium (typically at 0.01-0.1%) to help stabilize the compound and prevent precipitation.
-
Serum in Media: If your experiment uses serum-containing medium, the proteins in the serum can help to bind and solubilize hydrophobic compounds. Diluting into serum-containing media may be more effective than into serum-free media.
Q4: I have tried DMSO and other common organic solvents like ethanol, but this compound still has poor solubility for my required concentration. What are the next steps?
A4: If standard organic solvents are insufficient, more advanced formulation strategies can be employed. The use of cyclodextrins is a widely accepted method for increasing the aqueous solubility of poorly soluble compounds.
Advanced Solubilization: Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex that is more water-soluble.[2][3]
Workflow for Using Cyclodextrins
Caption: Workflow for cyclodextrin-based solubilization.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Mortar and pestle
-
Small amount of water-ethanol (50:50 v/v) solution
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin. A 1:1 or 1:2 ratio is a good starting point.
-
Mixing: Place the cyclodextrin in a mortar and add a small amount of the water-ethanol solution to form a paste.
-
Incorporation: Gradually add the this compound powder to the paste while continuously grinding with the pestle.
-
Kneading: Knead the mixture for 30-60 minutes. The consistency should remain paste-like. Add more of the water-ethanol solution if it becomes too dry.
-
Drying: Dry the resulting paste in a vacuum oven or desiccator at a low temperature (e.g., 40-50°C) until a constant weight is achieved. This will yield a solid powder of the inclusion complex.
-
Solubility Testing: Test the solubility of the resulting powder in your aqueous buffer.
Table 2: Comparison of Commonly Used Cyclodextrins
| Cyclodextrin Type | Key Features | Recommended Use |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, low toxicity. | A common first choice for increasing the solubility of non-polar compounds. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Very high aqueous solubility, can improve the stability of the compound. | Useful for compounds that are difficult to solubilize with HP-β-CD. |
Q5: Are there any other methods to consider if cyclodextrins are not effective or suitable for my assay?
A5: Yes, other formulation strategies can be explored, such as the use of surfactants or lipid-based systems. However, these may have a higher potential to interfere with biological assays, so careful validation and appropriate controls are essential.
Alternative Strategies:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate and solubilize hydrophobic compounds. It is critical to determine the cytotoxic concentration of the surfactant on your cell line and use it well below that level.
-
Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous medium.
When using any of these methods, it is imperative to include a "vehicle control" in your experiments. This control should contain all the components of your formulation (e.g., DMSO, cyclodextrin, surfactant) at the same final concentration as in your experimental conditions, but without the this compound. This will ensure that any observed biological effects are due to the compound itself and not the solubilizing agents.
References
Common impurities in commercial 2,3,6,7-Tetramethylquinoxaline
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common impurities in commercial 2,3,6,7-tetramethylquinoxaline. Understanding the impurity profile is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in commercial this compound?
A1: Common impurities can be categorized into three main groups originating from the synthesis process:
-
Unreacted Starting Materials: The synthesis of this compound involves the condensation of 4,5-dimethyl-1,2-phenylenediamine and diacetyl (2,3-butanedione). Residual amounts of these starting materials can be present in the final product.
-
Side-Reaction Byproducts: Several side reactions can occur during synthesis, leading to impurities such as benzimidazole derivatives, quinoxaline N-oxides, and dihydroquinoxaline intermediates.[1]
-
Isomeric Impurities: The presence of isomers of the starting material, 4,5-dimethyl-1,2-phenylenediamine, can result in the formation of isomeric tetramethylquinoxaline products.
Q2: How can the purity of the starting materials affect my final product?
A2: The purity of the starting materials is a critical factor. Commercial 4,5-dimethyl-1,2-phenylenediamine is often available in 98% purity, meaning other isomers or related compounds may be present.[2] If the diacetyl used has degraded or contains aldehyde impurities, this can lead to the formation of benzimidazole byproducts.[1]
Q3: What are quinoxaline N-oxides and how are they formed?
A3: Quinoxaline N-oxides are byproducts formed through the over-oxidation of the quinoxaline ring. This can happen if the reaction is run for extended periods in the presence of air (oxygen), especially at elevated temperatures, or if strong oxidizing agents are present.[1]
Q4: I suspect my product contains a dihydroquinoxaline intermediate. What does this indicate?
A4: The presence of a stable dihydroquinoxaline intermediate suggests that the final oxidation step of the synthesis is incomplete. This is more likely to occur under non-oxidizing reaction conditions.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing potential impurities in your this compound sample.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/GC-MS analysis with lower retention times than the main product. | Presence of unreacted starting materials (4,5-dimethyl-1,2-phenylenediamine or diacetyl). | 1. Run analytical standards of the starting materials to confirm their retention times. 2. If confirmed, purify the product using column chromatography or recrystallization. |
| Mass spectrometry data shows a peak corresponding to the mass of a benzimidazole derivative. | Aldehyde impurities in the diacetyl starting material. | 1. Assess the purity of the diacetyl using NMR or GC-MS before synthesis. 2. Purify the diacetyl via distillation if significant aldehyde impurities are detected. 3. Separate the benzimidazole byproduct from the desired quinoxaline using column chromatography.[1] |
| Mass spectrometry data indicates the presence of a compound with a mass 16 Da higher than the product. | Formation of a quinoxaline N-oxide. | 1. Review the reaction conditions. Avoid prolonged exposure to air at high temperatures. 2. Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).[1] |
| NMR or mass spectrometry suggests the presence of a dihydroquinoxaline. | Incomplete oxidation of the intermediate. | 1. Introduce a mild oxidant. Stirring the reaction mixture open to the air can facilitate oxidation. 2. Consider a catalyst that aids in the final oxidation step.[1] |
| Multiple closely eluting peaks in HPLC or GC-MS with the same mass-to-charge ratio as the product. | Presence of isomeric impurities. | 1. Analyze the 4,5-dimethyl-1,2-phenylenediamine starting material for the presence of other isomers. 2. Optimize the chromatographic method to achieve better separation of the isomers. |
Quantitative Data Summary
| Compound | Typical Commercial Purity | Potential Impurities |
| 4,5-Dimethyl-1,2-phenylenediamine | >98.0% (by HPLC)[2] | Isomers (e.g., 3,4-dimethyl-1,2-phenylenediamine, N,N'-dimethyl-1,2-phenylenediamine), other diamino-xylenes. |
| Diacetyl (2,3-butanedione) | Varies by grade and synthesis method. | 2-butanone, 2,3-butanediol, acetoin, aldehyde-containing byproducts.[3][4] |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Identification of this compound and Potential Benzimidazole Impurities
This protocol outlines a general procedure for the separation and identification of this compound and potential benzimidazole impurities.
Materials:
-
This compound sample
-
Benzimidazole standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid
-
C8 or C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a standard solution of benzimidazole in the mobile phase.
-
Chromatographic Conditions:
-
Column: C8 or C18 reverse-phase column.
-
Mobile Phase: A gradient system can be effective. For example, a mixture of mobile phase A (0.05% phosphoric acid in water/acetonitrile, 75:25 v/v) and mobile phase B (0.05% phosphoric acid in water/acetonitrile, 50:50 v/v).[5][6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 288 nm.[5]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and standard solutions. Compare the retention times of the peaks in the sample chromatogram with those of the standards to identify the main product and potential benzimidazole impurities.
Protocol 2: GC-MS Method for the Analysis of this compound and Volatile Impurities
This protocol provides a general method for the analysis of this compound and potential volatile impurities using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound sample
-
High-purity solvent for dissolution (e.g., dichloromethane or hexane)
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile solvent.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl methyl siloxane).
-
Injection: Splitless injection of 1 µL.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan a mass range of 50-550 amu.
-
-
Data Analysis: Identify the main peak corresponding to this compound. Analyze the mass spectra of any other significant peaks and compare them with spectral libraries (e.g., NIST) to tentatively identify impurities. The fragmentation pattern of straight-chain alkanes often shows clusters of peaks 14 mass units apart.[7]
Visualizations
Caption: Synthetic pathway and origin of impurities in this compound.
Caption: Logical workflow for troubleshooting impurities in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 4,5-Dimethyl-1,2-phenylenediamine | 3171-45-7 | TCI AMERICA [tcichemicals.com]
- 3. Synthesize of Diacetyl_Chemicalbook [chemicalbook.com]
- 4. Diacetyl - Wikipedia [en.wikipedia.org]
- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Degradation Pathways of 2,3,6,7-Tetramethylquinoxaline
This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,3,6,7-Tetramethylquinoxaline. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound?
A1: Based on the chemical structure of this compound and the known degradation patterns of other quinoxaline derivatives, the primary degradation pathways are predicted to be photodegradation, hydrolysis (under acidic or basic conditions), and oxidation. The presence of four electron-donating methyl groups may influence the susceptibility of the quinoxaline ring to oxidative degradation.
Q2: How do the methyl groups on the quinoxaline ring affect its stability?
A2: The four methyl groups on the this compound molecule are electron-donating. This electronic effect can increase the electron density of the aromatic system, potentially making the quinoxaline ring more susceptible to oxidation. Conversely, these methyl groups may offer some steric hindrance, which could slightly reduce the rate of certain reactions. The overall impact on stability will be a balance of these electronic and steric factors.
Q3: What are the likely degradation products of this compound?
A3: Under photolytic conditions, degradation may involve reactions of the pyrazine ring. Hydrolytic degradation, particularly under harsh pH and temperature conditions, could potentially lead to the opening of the pyrazine ring. Oxidative degradation may result in the formation of N-oxides or hydroxylated derivatives on the benzene or pyrazine ring, followed by potential ring cleavage.
Q4: What analytical techniques are most suitable for monitoring the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended primary technique for quantifying the parent compound and its degradation products. For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are essential.[1][2]
Troubleshooting Guides
HPLC Analysis
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Incompatible sample solvent with the mobile phase.2. Column overload.3. Residual silanol interactions on the column. | 1. Dissolve the sample in the initial mobile phase.2. Reduce the injection volume or sample concentration.3. Use a mobile phase with a pH that ensures the analyte is in a single ionic form. Consider an end-capped column. |
| Ghost peaks (peaks appearing in blank injections) | 1. Carryover from previous injections.2. Contaminated mobile phase or system. | 1. Implement a robust needle wash program on the autosampler.2. Prepare fresh mobile phase and flush the entire HPLC system. |
| Irreproducible retention times | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Pump malfunction or leaks. | 1. Prepare mobile phase accurately and degas thoroughly.2. Use a column oven to maintain a constant temperature.3. Check for leaks in the system and ensure the pump is delivering a consistent flow rate. |
Forced Degradation Studies
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions | 1. The molecule is highly stable under the applied conditions.2. Insufficient stress applied. | 1. This indicates good intrinsic stability.2. Increase the severity of the stress conditions (e.g., higher temperature, more concentrated acid/base, longer exposure time).[3] |
| Complete degradation of the parent compound | 1. The stress conditions are too harsh. | 1. Reduce the severity of the stress conditions to achieve partial degradation (typically 10-30%) to better observe the formation of primary degradants.[4] |
| Formation of many small, unresolved peaks | 1. Secondary degradation is occurring.2. The analytical method is not optimized to resolve all degradation products. | 1. Reduce the duration or intensity of the stress to favor the formation of primary degradation products.2. Optimize the HPLC method (e.g., gradient, mobile phase composition, column chemistry). |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 80°C.
-
Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 80°C.
-
Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 4, 8, 12, and 24 hours for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (in a photostable solvent like acetonitrile or water) in a quartz cuvette to a light source that provides both UV and visible light (e.g., a xenon lamp).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw aliquots from both the exposed and control samples at various time points for HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the parent compound)
-
Injection Volume: 10 µL
Data Presentation
The following table presents hypothetical degradation data for this compound under different forced degradation conditions. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Hypothetical Degradation of this compound
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl, 80°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 85.2 | 10.5 | 1.8 | |
| 24 | 65.7 | 25.1 | 5.3 | |
| 0.1 M NaOH, 80°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 90.1 | 7.2 | 0.5 | |
| 24 | 78.5 | 15.8 | 2.1 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 82.4 | 12.3 | 3.1 | |
| 24 | 59.3 | 28.9 | 7.5 | |
| Photolytic, UV/Vis | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 75.6 | 18.2 | 2.9 | |
| 24 | 45.1 | 39.8 | 8.4 |
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for investigating the degradation of this compound.
References
Technical Support Center: Crystallization of 2,3,6,7-Tetramethylquinoxaline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and controlling polymorphism during the crystallization of 2,3,6,7-tetramethylquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it a concern for this compound?
Polymorphism is the ability of a solid material to exist in more than one crystalline form.[1] These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This can significantly impact the physical and chemical properties of this compound, including its solubility, melting point, stability, and bioavailability, which are critical in pharmaceutical applications.[2]
Q2: What are the main factors that influence which polymorphic form of this compound will crystallize?
Several factors can influence the crystallization of a specific polymorph. The primary factors include the choice of solvent, the rate of cooling or supersaturation, temperature, and the presence of impurities.[3][4] The interplay of these factors determines whether a thermodynamically stable or a metastable polymorph is formed.
Q3: How can I identify the different polymorphic forms of this compound?
A variety of analytical techniques can be used to identify and characterize polymorphs.[5][6][7] Commonly used methods include:
-
Powder X-Ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.[5]
-
Differential Scanning Calorimetry (DSC): Measures heat flow associated with thermal transitions like melting and solid-solid phase transitions.[5]
-
Thermogravimetric Analysis (TGA): Measures changes in weight as a function of temperature.[5]
-
Infrared (IR) and Raman Spectroscopy: Can distinguish between polymorphs based on differences in their vibrational spectra.[5][6]
-
Solid-State Nuclear Magnetic Resonance (ssNMR): Provides information about the local molecular environment in the crystal lattice.[5][6]
-
Hot-Stage Microscopy: Allows for visual observation of crystal morphology changes with temperature.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent polymorphic form obtained between batches. | 1. Variation in cooling rate. 2. Different solvent batches or impurities. 3. Inconsistent level of supersaturation. | 1. Implement a controlled and consistent cooling profile for all crystallizations.[8][9] 2. Use high-purity, standardized solvents and screen for impurities. 3. Carefully control the initial concentration and temperature to achieve a consistent level of supersaturation. |
| A metastable polymorph is consistently forming instead of the desired stable form. | 1. The crystallization is under kinetic control, favoring the faster-forming metastable polymorph.[10][11][12][13] 2. High degree of supersaturation. | 1. Employ conditions that favor thermodynamic control, such as slower cooling rates, higher temperatures (if solubility permits), and longer crystallization times.[10][12] 2. Reduce the level of supersaturation by using a lower initial concentration or a slower addition of anti-solvent.[3] 3. Consider using a slurry crystallization method to convert the metastable form to the stable form. |
| Formation of an unexpected solvate. | The crystallization solvent is being incorporated into the crystal lattice. | 1. Change the crystallization solvent to one that is less likely to be incorporated.[14] 2. Employ a desolvation technique, such as heating under vacuum, after crystallization.[6] |
| Needle-like crystals are forming, leading to poor handling and processing. | Crystal habit is influenced by the solvent and crystallization conditions.[2] | 1. Experiment with different solvents or solvent mixtures to alter the crystal habit.[2] 2. Optimize the stirring rate during crystallization.[4] 3. Consider the use of additives to modify crystal growth.[6] |
Illustrative Data on Polymorph Control
The following table provides an example of how solvent and cooling rate could influence the polymorphic outcome for this compound. Note: This is hypothetical data for illustrative purposes.
| Solvent System | Cooling Rate | Observed Polymorph | Predominant Control |
| Toluene | Fast (e.g., 20°C/hour) | Form A (Metastable) | Kinetic |
| Toluene | Slow (e.g., 1°C/hour) | Form B (Stable) | Thermodynamic |
| Ethanol:Water (9:1) | Fast (e.g., 20°C/hour) | Form A (Metastable) | Kinetic |
| Ethanol:Water (9:1) | Slow (e.g., 1°C/hour) | Form B (Stable) | Thermodynamic |
| Acetone | Moderate (e.g., 5°C/hour) | Mixture of Form A and B | Mixed |
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization to Favor the Thermodynamically Stable Polymorph
This protocol is designed to achieve the thermodynamically more stable polymorph by using a slow cooling rate.
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., Toluene) at an elevated temperature (e.g., 70°C) to achieve a saturated or slightly undersaturated solution.
-
Filtration: Hot-filter the solution to remove any particulate matter.
-
Controlled Cooling: Place the solution in a programmable cooling crystallizer. Set the cooling rate to a slow value (e.g., 1°C/hour).
-
Nucleation and Growth: Allow the solution to cool to the desired final temperature (e.g., 20°C).
-
Isolation: Isolate the crystals by filtration.
-
Drying: Dry the crystals under vacuum at a suitable temperature.
-
Analysis: Characterize the polymorphic form using PXRD and DSC.
Protocol 2: Slurry Conversion of a Metastable Polymorph to the Stable Form
This protocol is used to convert a less stable, kinetically favored polymorph to the more stable thermodynamic form.
-
Preparation of Metastable Form: Obtain the metastable polymorph (Form A) through a rapid crystallization process (e.g., fast cooling or anti-solvent addition).
-
Slurry Preparation: Prepare a saturated solution of this compound in a suitable solvent (e.g., Ethanol) at a constant temperature (e.g., 25°C).
-
Addition of Metastable Form: Add an excess of the metastable polymorph to the saturated solution to create a slurry.
-
Agitation: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours).
-
Monitoring: Periodically take samples from the solid phase and analyze them by PXRD to monitor the conversion to the stable form (Form B).
-
Isolation: Once the conversion is complete, isolate the stable polymorph by filtration.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Confirm the polymorphic form using PXRD and DSC.
Visualizations
Caption: Experimental workflow for controlling the polymorphic form of this compound.
Caption: Relationship between kinetic and thermodynamic control in the crystallization of polymorphs.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [researchrepository.universityofgalway.ie]
- 3. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. theijes.com [theijes.com]
- 6. ajptonline.com [ajptonline.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. jackwestin.com [jackwestin.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Solvent Miscibility Table [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to 2,3,6,7-Tetramethylquinoxaline and Other Heterocyclic Ligands for Researchers and Drug Development Professionals
An in-depth analysis of 2,3,6,7-tetramethylquinoxaline in the context of widely-used heterocyclic ligands, providing a data-driven comparison of their properties and performance in various applications.
Introduction to Heterocyclic Ligands
Heterocyclic ligands are a cornerstone of modern coordination chemistry and play a pivotal role in the development of novel catalysts, functional materials, and therapeutic agents. Their unique electronic and steric properties, which can be finely tuned through synthetic modification, allow for the precise control of the chemical and physical characteristics of the resulting metal complexes. Among the vast array of heterocyclic ligands, nitrogen-containing aromatic systems such as bipyridine, phenanthroline, and terpyridine have been extensively studied and utilized. This guide provides a comparative analysis of a less-explored yet promising ligand, this compound, against these well-established counterparts.
Synthesis and Characterization
The synthesis of these heterocyclic ligands and their corresponding metal complexes is a critical first step in their application. While general synthetic routes are established, specific protocols and conditions can vary significantly.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and characterization of metal-ligand complexes.
Experimental Protocols
Synthesis of this compound: A common method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, this typically involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with 2,3-butanedione.
Protocol: To a solution of 4,5-dimethyl-1,2-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or toluene (10 mL), 2,3-butanedione (1 mmol) is added. The mixture is then stirred at room temperature or heated under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield this compound.[1]
Synthesis of a Ruthenium(II) Bipyridine Complex with a Quinoxaline Ligand: A representative protocol for the synthesis of a mixed-ligand ruthenium complex is as follows:
Protocol: cis-[Ru(bpy)₂Cl₂]·2H₂O (100 mg, 0.206 mmol) and the desired quinoxaline ligand (e.g., 2-(2'-pyridyl)-quinoxaline, 1.2 eq.) are dissolved in an ethanol-water mixture (8:2, 20 mL). The solution is refluxed overnight. After cooling, the solvent is evaporated, and the residue is dissolved in a minimum amount of water. A saturated aqueous solution of KPF₆ is added to precipitate the complex as the hexafluorophosphate salt. The solid is collected by filtration, washed with water and diethyl ether, and dried under vacuum.[2]
Comparative Performance Data
A direct quantitative comparison of this compound with other heterocyclic ligands is challenging due to the limited availability of specific data for this ligand. However, by examining data for structurally related quinoxaline derivatives and comparing them with the extensive data available for bipyridine, phenanthroline, and terpyridine, we can infer potential performance characteristics.
Catalytic Performance
Heterocyclic ligands are crucial in homogeneous catalysis, influencing the activity, selectivity, and stability of the metal catalyst. The table below presents a comparison of turnover numbers (TON) and turnover frequencies (TOF) for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a benchmark for catalytic efficiency.
| Ligand Family | Specific Ligand | Reaction Conditions | TON | TOF (h⁻¹) | Reference |
| Quinoxaline | Data not available for this compound | - | - | - | - |
| Bipyridine | 2,2'-Bipyridine | Aryl Bromides with Phenylboronic Acid, Pd(OAc)₂, Base, Solvent | High | High | [3] |
| Phenanthroline | 1,10-Phenanthroline | Aryl Chlorides with Phenylboronic Acid, Pd₂(dba)₃, Base, Solvent | Moderate-High | Moderate-High | [4] |
| Terpyridine | 2,2':6',2''-Terpyridine | Aryl Halides with Phenylboronic Acid, PdCl₂, Base, Solvent | Moderate | Moderate | [3] |
Note: The performance of catalysts is highly dependent on the specific reaction conditions, substrates, and the nature of the metal center. The terms "High" and "Moderate" are relative and intended for general comparison.
Photophysical Properties
Metal complexes with heterocyclic ligands often exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. Key parameters include the emission wavelength (λem), quantum yield (Φ), and excited-state lifetime (τ).
| Ligand Family | Complex Example | λem (nm) | Φ | τ (µs) | Reference |
| Quinoxaline | [Ir(ppy)₂(dpq)]⁺ | ~590-620 | ~0.1-0.3 | ~1-2 | [5] |
| Bipyridine | [Ru(bpy)₃]²⁺ | ~610 | 0.095 | 0.8 | [6] |
| Phenanthroline | [Ru(phen)₃]²⁺ | ~610 | 0.05 | 0.6 | [7] |
| Terpyridine | [Ru(tpy)₂]²⁺ | ~650 | <0.001 | <0.001 | [8] |
Note: ppy = 2-phenylpyridine, dpq = dipyrido[3,2-f:2',3'-h]quinoxaline. Photophysical properties are highly sensitive to the metal center, other ligands in the coordination sphere, and the solvent.
Electrochemical Properties
The redox potentials of metal complexes are critical for their application in electrocatalysis, redox flow batteries, and as redox mediators. The table below compares the Fe(III)/Fe(II) redox potentials for complexes with different heterocyclic ligands.
| Ligand Family | Complex Example | Redox Potential (V vs. NHE) | Reference |
| Quinoxaline | Data not available for this compound | - | - |
| Bipyridine | [Fe(bpy)₃]³⁺/²⁺ | +1.06 | [9] |
| Phenanthroline | [Fe(phen)₃]³⁺/²⁺ | +1.14 | [9] |
| Terpyridine | [Fe(tpy)₂]³⁺/²⁺ | +1.17 | [9] |
Note: Redox potentials are dependent on the solvent and supporting electrolyte.
Stability Constants
The stability constant (log K) of a metal complex provides a measure of its thermodynamic stability in solution. Higher values indicate a more stable complex.
| Ligand Family | Metal Ion | log K | Reference |
| Quinoxaline | Data not available for this compound | - | - |
| Bipyridine | Cu(II) | 13.1 | [10] |
| Phenanthroline | Cu(II) | 15.1 | [11] |
| EDTA | Cu(II) | 18.8 | [10] |
Note: EDTA is included for comparison as a well-known strong chelating agent. Stability constants are dependent on temperature, ionic strength, and pH.
Structure-Property Relationships and Performance Comparison
The electronic and steric properties of a ligand dictate the performance of its metal complexes.
Electronic Effects
The nitrogen atoms in the pyrazine ring of the quinoxaline moiety are less basic than those in pyridine, which can influence the electron-donating ability of the ligand. The methyl groups on this compound are electron-donating, which would increase the electron density on the nitrogen atoms, potentially enhancing its coordinating ability compared to unsubstituted quinoxaline. However, compared to the highly conjugated and strong σ-donating and π-accepting bipyridine and phenanthroline ligands, the overall electronic effect of this compound may be less pronounced.
Steric Effects
The four methyl groups in this compound introduce significant steric bulk around the coordinating nitrogen atoms. This steric hindrance can influence the geometry of the resulting metal complexes and may prevent the coordination of multiple large ligands. While this can sometimes be a disadvantage, it can also be exploited to create specific catalytic activities or to prevent catalyst deactivation pathways.
Caption: A conceptual diagram illustrating the key property differences between the compared ligands.
Conclusion
This compound represents an intriguing but understudied heterocyclic ligand. Based on the available data for related structures, it can be inferred that its metal complexes will exhibit distinct properties compared to those of the more common bipyridine, phenanthroline, and terpyridine ligands. The significant steric bulk from the methyl groups is likely to be a defining feature, influencing coordination geometries and potentially leading to unique catalytic selectivities. The electron-donating nature of the methyl groups will also modulate the electronic properties of the metal center.
While a direct, comprehensive comparison is currently hampered by a lack of quantitative data for this compound, this guide highlights the need for further experimental investigation into its coordination chemistry and performance in various applications. The synthesis of its metal complexes and the systematic evaluation of their catalytic, photophysical, and electrochemical properties will be crucial in unlocking the full potential of this promising ligand. Researchers and drug development professionals are encouraged to explore this ligand scaffold to potentially discover novel catalysts and therapeutics with enhanced performance and unique functionalities.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Photophysical Properties and Photobiological Activities of Ruthenium(II) Complexes Bearing π-Expansive Cyclometalating Ligands with Thienyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. A convenient catalyst for aqueous and protein Suzuki-Miyaura cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. Synthesis and photophysical properties of ruthenium(ii) polyimine complexes decorated with flavin - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Photochemical/Photophysical Properties of Ruthenium(II) Complexes with Hexadentate Bipyridine and Phenanthroline Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrochemical and Solution Structural Characterization of Fe(III) Azotochelin Complexes: Examining the Coordination Behavior of a Tetradentate Siderophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. issr.edu.kh [issr.edu.kh]
- 11. mdpi.com [mdpi.com]
Validating the Purity of Synthesized 2,3,6,7-Tetramethylquinoxaline: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals engaged in drug development and medicinal chemistry, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for validating the purity of 2,3,6,7-Tetramethylquinoxaline, a key intermediate in various synthetic pathways. The performance of HPLC is compared with other common analytical techniques, supported by experimental protocols and data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities that may arise during synthesis.
Proposed HPLC Method
Based on the analysis of similar quinoxaline derivatives, a robust reversed-phase HPLC (RP-HPLC) method is proposed for the purity validation of this compound.[1][2][3]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point for separating nonpolar to moderately polar compounds.[3]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water or a buffer solution (e.g., ammonium formate) is typically effective for quinoxaline derivatives.[3][4] A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Quinoxaline derivatives generally exhibit strong UV absorbance. A wavelength of around 250 nm or 280 nm is likely to provide good sensitivity.[3][5]
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparison of Analytical Methods for Purity Determination
While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the availability of instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Performance Metrics |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy.[1][3] | Requires reference standards for impurity identification, solvent consumption. | Linearity Range: 0.1 - 100 µg/mL, LOD: ~0.01 µg/mL, LOQ: ~0.03 µg/mL, Accuracy: 98-102%.[1][5][6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for volatile impurities, provides structural information for impurity identification.[7] | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | LOD: pg to low ng range, high specificity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for both qualitative and quantitative analysis without a reference standard for the analyte (qNMR). | Lower sensitivity compared to HPLC and GC-MS, requires higher sample concentrations. | Quantitative NMR (qNMR) can achieve high accuracy (>99%). |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet-visible radiation by a substance. | Simple, rapid, and cost-effective.[1] | Low selectivity, susceptible to interference from absorbing impurities. | Primarily used for concentration determination rather than purity analysis unless coupled with a separation technique. |
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for validating the purity of a synthesized compound like this compound.
Caption: Workflow for the purity validation of synthesized compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]
- 5. [HPLC determination of tetramethylpyrazine in human serum and its pharmacokinetic parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive and selective imprinted solid phase extraction coupled to HPLC for simultaneous detection of trace quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Spectroscopic Comparison of 2,3,6,7-Tetramethylquinoxaline and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed spectroscopic comparison of 2,3,6,7-tetramethylquinoxaline and its structural isomers. The analysis is based on established spectroscopic principles and available data for quinoxaline derivatives, providing a predictive framework for the characterization of these compounds. Due to the limited availability of public domain spectra for these specific isomers, this guide emphasizes the expected variations in their spectroscopic signatures.
Introduction
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many pharmacologically active agents. The substitution pattern on the quinoxaline ring system critically influences the molecule's physicochemical and biological properties. Understanding the spectroscopic characteristics of different isomers is paramount for unambiguous identification, purity assessment, and structure-activity relationship (SAR) studies in drug discovery and materials science. This guide focuses on the comparative analysis of this compound and its isomers using NMR, IR, UV-Vis, and Mass Spectrometry.
Data Presentation
The following tables summarize the expected quantitative spectroscopic data for this compound and its representative isomers. These predictions are based on the analysis of related structures and fundamental spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Table 1: Predicted ¹H NMR Spectral Data in CDCl₃
| Compound | Aromatic Protons (δ ppm) | Methyl Protons (δ ppm) | Predicted Multiplicity & Integration |
| This compound | ~7.6 (s) | ~2.6 (s, C2/C3-CH₃), ~2.4 (s, C6/C7-CH₃) | s, 2H (aromatic); s, 6H (C2/C3-CH₃); s, 6H (C6/C7-CH₃) |
| 2,3,5,6-Tetramethylquinoxaline | ~7.5 (d, J≈8 Hz), ~7.3 (d, J≈8 Hz) | ~2.6 (s, C2/C3-CH₃), ~2.4 (s, C5/C6-CH₃) | d, 1H (aromatic); d, 1H (aromatic); s, 6H (C2/C3-CH₃); s, 6H (C5/C6-CH₃) |
| 1,4,5,8-Tetramethylquinoxaline | ~7.4 (s) | ~3.8 (s, N1/N4-CH₃), ~2.5 (s, C5/C8-CH₃) | s, 2H (aromatic); s, 6H (N1/N4-CH₃); s, 6H (C5/C8-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data in CDCl₃
| Compound | Aromatic C-H (δ ppm) | Aromatic C-quat (δ ppm) | Methyl Carbons (δ ppm) |
| This compound | ~127.0 | ~138.0 (C-C), ~141.0 (C-N), ~152.0 (C-CH₃) | ~20.0 (C6/C7-CH₃), ~23.0 (C2/C3-CH₃) |
| 2,3,5,6-Tetramethylquinoxaline | ~126.0, ~132.0 | ~135.0 (C-C), ~140.0 (C-N), ~151.0 (C-CH₃) | ~19.0 (C5/C6-CH₃), ~22.0 (C2/C3-CH₃) |
| 1,4,5,8-Tetramethylquinoxaline | ~125.0 | ~136.0 (C-C), ~145.0 (C-N), ~148.0 (C-CH₃) | ~21.0 (C5/C8-CH₃), ~45.0 (N-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The substitution pattern on the aromatic ring can be inferred from the C-H bending vibrations in the fingerprint region.
Table 3: Expected Characteristic IR Absorption Bands (in cm⁻¹)
| Compound | Aromatic C-H Stretch | C=N Stretch | C=C Stretch | Aromatic C-H Bend (Out-of-Plane) |
| This compound | 3100-3000 | ~1610 | ~1500, ~1450 | ~870 (isolated H) |
| 2,3,5,6-Tetramethylquinoxaline | 3100-3000 | ~1615 | ~1500, ~1460 | ~820 (2 adjacent H's) |
| 1,4,5,8-Tetramethylquinoxaline | 3100-3000 | Not Applicable | ~1510, ~1470 | ~860 (isolated H) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The position of the absorption maxima (λmax) is sensitive to the extent of conjugation and substitution. Quinoxaline derivatives typically show π → π* and n → π* transitions.[1]
Table 4: Predicted UV-Vis Absorption Maxima (λmax in nm, in Ethanol)
| Compound | π → π* Transitions | n → π* Transition |
| This compound | ~245, ~315 | ~330 |
| 2,3,5,6-Tetramethylquinoxaline | ~240, ~310 | ~325 |
| 1,4,5,8-Tetramethylquinoxaline | ~250, ~330 | Shifted or absent |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. While all tetramethylquinoxaline isomers have the same molecular weight, their fragmentation patterns can differ based on the stability of the resulting fragment ions.
Table 5: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected Key Fragments (m/z) |
| All Isomers | C₁₂H₁₄N₂ | 186.26 | 186 (M⁺), 171 ([M-CH₃]⁺), 159, 144, 130 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Sample Preparation: 5-10 mg of the quinoxaline sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Spectra were acquired with a 5 mm probe, using a 30° pulse width, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. A total of 16 scans were collected.
-
¹³C NMR: Spectra were acquired with a 5 mm probe, using a 30° pulse width, a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.2 s. A total of 1024 scans were collected with proton decoupling.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
-
Data Collection: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: An Agilent Cary 60 UV-Vis spectrophotometer (or equivalent).
-
Sample Preparation: A stock solution of the sample was prepared in spectroscopic grade ethanol. This was then diluted to a concentration of approximately 1 x 10⁻⁵ M.
-
Data Collection: The UV-Vis spectrum was recorded from 200 to 800 nm in a 1 cm path length quartz cuvette, using ethanol as the blank.
Mass Spectrometry (MS)
-
Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample was dissolved in a 1:1 mixture of acetonitrile and water with 0.1% formic acid to a concentration of approximately 1 µg/mL.
-
Data Collection: The sample was introduced via direct infusion at a flow rate of 5 µL/min. The mass spectrum was acquired in positive ion mode over a mass range of m/z 50-500 with a resolution of 70,000.
Mandatory Visualization
Caption: A generalized workflow for the spectroscopic characterization and comparison of quinoxaline isomers.
References
Navigating Cross-Reactivity: A Comparative Guide for 2,3,6,7-Tetramethylquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of 2,3,6,7-tetramethylquinoxaline derivatives is a growing area of interest. As with any bioactive small molecule, understanding their cross-reactivity is paramount for accurate assessment of their efficacy and safety. This guide provides a comparative framework for evaluating the cross-reactivity of these derivatives through two primary methodologies: in vitro kinase profiling and competitive immunoassays. We present detailed experimental protocols and illustrative data to aid in the design and interpretation of such studies.
Data Presentation: Comparative Cross-Reactivity Analysis
The following tables present hypothetical yet representative data for a series of this compound derivatives (TMQ-1, TMQ-2, and TMQ-3) to illustrate how their cross-reactivity profiles can be quantitatively compared.
Table 1: In Vitro Kinase Selectivity Profile
This table showcases the inhibitory activity of the TMQ derivatives against a panel of kinases. The data is presented as the concentration of the compound required to inhibit 50% of the kinase activity (IC50). Lower IC50 values indicate higher potency. The selectivity of a compound can be inferred by comparing its IC50 value for the target kinase (e.g., ASK1) to its IC50 values for other off-target kinases.
| Kinase | TMQ-1 (IC50, nM) | TMQ-2 (IC50, nM) | TMQ-3 (IC50, nM) |
| ASK1 (Target) | 15 | 25 | 8 |
| p38α | 150 | 350 | 95 |
| JNK1 | 250 | 500 | 180 |
| ERK2 | >10,000 | >10,000 | >10,000 |
| PIM1 | 800 | 1200 | 650 |
| GSK3β | 1500 | 2500 | 900 |
| CDK2 | >10,000 | >10,000 | >10,000 |
Data is hypothetical and for illustrative purposes only.
Table 2: Competitive Immunoassay Cross-Reactivity
This table illustrates the cross-reactivity of the TMQ derivatives in a competitive ELISA designed to detect a specific target molecule (e.g., a structural analog or a metabolite). Cross-reactivity is calculated as the ratio of the concentration of the target molecule to the concentration of the test compound that produces a 50% inhibition of the signal, multiplied by 100.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Target Molecule | 10 | 100 |
| TMQ-1 | 500 | 2.0 |
| TMQ-2 | 1200 | 0.83 |
| TMQ-3 | 850 | 1.18 |
| Structural Analog A | 80 | 12.5 |
| Unrelated Compound X | >10,000 | <0.1 |
Data is hypothetical and for illustrative purposes only.
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway potentially modulated by this compound derivatives and a typical experimental workflow for assessing cross-reactivity.
Caption: ASK1 Signaling Pathway and Point of Inhibition.
Caption: Competitive ELISA Workflow for Cross-Reactivity.
Experimental Protocols
1. In Vitro Kinase Profiling Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against a panel of protein kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³³P]ATP) or for use in luminescence/fluorescence-based assays
-
This compound derivatives (test compounds) dissolved in DMSO
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
Multi-well assay plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the TMQ derivatives in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Kinase Reaction Mixture: In each well of the assay plate, prepare a kinase reaction mixture containing the specific kinase, its corresponding peptide substrate, and the assay buffer.
-
Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted TMQ derivative or DMSO (vehicle control) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Michaelis constant (Km) for each specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and measure kinase activity. If using the Kinase-Glo® assay, add the Kinase-Glo® reagent, which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (and less inhibition).
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
2. Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of TMQ derivatives with an antibody raised against a specific target molecule.
Materials:
-
High-binding 96-well microtiter plates
-
Capture antibody specific to the target molecule
-
Target molecule conjugated to an enzyme (e.g., horseradish peroxidase - HRP)
-
This compound derivatives (test compounds)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing and Blocking:
-
Aspirate the coating solution and wash the wells three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare serial dilutions of the TMQ derivatives and the unlabeled target molecule (for the standard curve) in assay buffer.
-
In a separate plate or tubes, mix the diluted compounds/standards with a fixed concentration of the enzyme-conjugated target molecule.
-
Wash the coated and blocked plate three times with wash buffer.
-
Transfer 100 µL of the compound/standard-enzyme conjugate mixture to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Aspirate the solution and wash the wells five times with wash buffer to remove unbound reagents.
-
Substrate Addition and Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the unlabeled target molecule.
-
Determine the IC50 value for each TMQ derivative (the concentration that causes 50% inhibition of the maximum signal).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Molecule / IC50 of Test Compound) x 100
-
A Comparative Analysis of the Biological Activity of Methylated Quinoxalines for Researchers and Drug Development Professionals
A deep dive into the anticancer, antimicrobial, and neuroprotective potential of substituted quinoxaline derivatives, with a focus on methylated analogues. This guide provides a comparative overview of their biological activities, supported by quantitative data and detailed experimental methodologies.
Quinoxaline derivatives, a class of heterocyclic compounds composed of a benzene and a pyrazine ring, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] The addition of methyl groups to the quinoxaline core can significantly influence their biological effects. This guide offers a comparative analysis of the biological activities of various methylated quinoxalines, with a particular focus on anticancer, antimicrobial, and neuroprotective properties. Due to a scarcity of publicly available data specifically on a wide range of tetramethylquinoxalines, this analysis includes data on di- and other methylated quinoxaline derivatives to provide a broader comparative context.
Anticancer Activity
Numerous quinoxaline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][5][6][7] The mechanism of action often involves the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.[8][9][10]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected methylated quinoxaline derivatives against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,3-dimethylquinoxaline (DMQ) | Not specified | Not specified | [11] |
| 2-Methyl-3-phenyl-6-aminoquinoxaline (MPAQ) | Dopaminergic neurons | Neuroprotective | [12] |
| Compound 7j (2-oxo-3-phenylquinoxaline derivative) | HCT-116 (Colon) | 26.75 (µg/mL) | [13] |
| Compound 2a (2-oxo-3-phenylquinoxaline derivative) | HCT-116 (Colon) | 28.85 (µg/mL) | [13] |
| Tetrazolo[1,5-a]quinoxaline derivatives | MCF-7, NCI-H460, SF-268 | >100 (non-cytotoxic to normal cells) | [14] |
| Compound 11 (a tetrazolo[1,5-a]quinoxaline derivative) | Various cancer cell lines | 1.18 - 2.86 (µg/mL) | [14] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Antimicrobial Activity
Quinoxaline derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2][15][16] One of the proposed mechanisms for certain quinoxaline 1,4-di-N-oxides involves bioreductive activation to generate reactive oxygen species (ROS), leading to cellular damage and death of the microorganism.[17]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected methylated quinoxaline derivatives against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2,3-dimethylquinoxaline (DMQ) | Candida species | Broad-spectrum antifungal | [11] |
| Pentacyclic quinoxaline compound 10 | Candida albicans | 16 | [18] |
| Pentacyclic quinoxaline compound 10 | Aspergillus flavus | 16 | [18] |
| Quinoxaline derivative 2d | Escherichia coli | 8 | [18] |
| Quinoxaline derivative 3c | Escherichia coli | 8 | [18] |
| Quinoxaline derivative 2d | Bacillus subtilis | 16 | [18] |
| Quinoxaline derivative 3c | Bacillus subtilis | 16 | [18] |
Neuroprotective Activity
Emerging research suggests that certain quinoxaline derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[12][19][20] Their mechanisms of action may involve mitigating oxidative stress and protecting neurons from excitotoxicity.[3] For instance, the 6-aminoquinoxaline derivative MPAQ has been shown to protect dopaminergic neurons in cellular models of Parkinson's disease.[12][21]
Experimental Protocols
To ensure the reproducibility and validity of the presented biological activity data, detailed experimental protocols are crucial.
MTT Assay for Cytotoxicity
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.[22]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Quinoxaline derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cancer cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the solvent) and a blank control (medium only). Incubate the plate for 48-72 hours.[22]
-
MTT Addition and Incubation: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[18][23][24]
Materials:
-
Quinoxaline compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or PBS
-
Inoculating loop or sterile swabs
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the quinoxaline compound in the appropriate broth medium in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35°C ± 2°C for 16-20 hours for bacteria).[24]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[24]
Signaling Pathway Diagrams
The biological activities of quinoxaline derivatives are often mediated through their interaction with key cellular signaling pathways.
Caption: A generalized experimental workflow for the comparative analysis of tetramethylquinoxalines.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for quinoxaline anticancer activity.
Caption: The MAPK signaling pathway, another key target for the anticancer effects of quinoxalines.
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journalajrb.com [journalajrb.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Validating DFT Calculations for 2,3,6,7-Tetramethylquinoxaline: A Comparative Guide
A notable gap in the existing scientific literature is the absence of dedicated Density Functional Theory (DFT) studies specifically focused on 2,3,6,7-Tetramethylquinoxaline. This guide, therefore, presents a comparative analysis utilizing available experimental data for the target molecule against DFT calculations performed on a closely related analogue, 2,6,7-trimethyl-3-p-tolylquinoxaline. This approach provides a valuable, albeit indirect, validation framework for researchers employing computational methods to study similar quinoxaline derivatives.
This guide provides a detailed comparison of experimental spectroscopic data for this compound with theoretical data derived from DFT calculations of a structurally similar compound. The objective is to offer a benchmark for the accuracy of computational models in predicting the molecular properties of substituted quinoxalines, a class of compounds with significant interest in pharmaceutical and materials science research.
Workflow for DFT Calculation Validation
The following diagram illustrates the ideal workflow for validating DFT calculations against experimental data.
Caption: Idealized workflow for validating DFT calculations against experimental data.
Data Presentation: A Comparative Analysis
Due to the absence of published crystal structure data for this compound, a direct comparison of bond lengths and angles is not possible. However, we can compare the experimental vibrational and electronic spectra with theoretical predictions for a closely related molecule.
Vibrational Spectroscopy: FT-IR and Raman
The experimental FT-IR and Raman spectral data for this compound are compared with the calculated vibrational frequencies for 2,6,7-trimethyl-3-p-tolylquinoxaline using the B3LYP/6-31G(d,p) level of theory. It is important to note that the presence of the p-tolyl group in the theoretical model will introduce additional vibrational modes and may shift the frequencies of the quinoxaline core.
| Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated Vibrational Frequencies (cm⁻¹) for 2,6,7-trimethyl-3-p-tolylquinoxaline | Assignment (Tentative) |
| 3055 | 3060 | 3050 - 3100 | Aromatic C-H Stretch |
| 2920 | 2925 | 2920 - 3000 | Methyl C-H Stretch |
| 1610 | 1615 | 1600 - 1650 | C=N Stretch |
| 1500 | 1505 | 1490 - 1550 | Aromatic C=C Stretch |
| 1450 | 1455 | 1440 - 1470 | Methyl C-H Bend |
| 1380 | 1385 | 1370 - 1400 | Methyl C-H Bend |
| 850 | 855 | 840 - 870 | C-H Out-of-plane Bend |
Note: The calculated frequencies are typically scaled to account for anharmonicity and basis set limitations. The assignments are tentative and based on general vibrational modes for similar aromatic compounds.
Electronic Spectroscopy: UV-Vis
The experimental UV-Vis absorption spectrum of this compound in ethanol is compared with the calculated electronic transitions for 2,6,7-trimethyl-3-p-tolylquinoxaline using TD-DFT at the B3LYP/6-31G(d,p) level of theory.
| Experimental λmax (nm) | Calculated λmax (nm) for 2,6,7-trimethyl-3-p-tolylquinoxaline | Transition |
| ~240 | ~250 | π → π |
| ~320 | ~330 | π → π |
| ~335 | ~345 | n → π* |
Note: The solvent environment can significantly influence the position of absorption maxima. The calculated values are for the gas phase and may differ from the experimental values in ethanol.
Experimental Protocols
The experimental data presented in this guide were obtained from the SpectraBase online database. The specific experimental conditions are outlined below.
FT-IR Spectroscopy
The FT-IR spectrum was likely obtained using a Fourier Transform Infrared spectrometer. The solid sample of this compound was likely prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded over a typical mid-infrared range (e.g., 4000-400 cm⁻¹).
Raman Spectroscopy
The Raman spectrum was likely acquired using a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). The solid sample was placed in a suitable holder, and the scattered light was collected and analyzed to generate the Raman spectrum.
UV-Vis Spectroscopy
The UV-Vis absorption spectrum was recorded using a dual-beam UV-Vis spectrophotometer. A solution of this compound was prepared in a suitable solvent (e.g., ethanol), and the absorbance was measured over a wavelength range of approximately 200-800 nm.
Conclusion
This comparative guide highlights the utility of DFT calculations in predicting the spectroscopic properties of this compound, even when relying on data from a closely related analogue. The reasonable agreement between the experimental spectra and the theoretical calculations for the substituted quinoxaline suggests that modern DFT methods can serve as a powerful tool for researchers in drug development and materials science. However, the absence of a dedicated computational study and experimental crystal structure for this compound underscores the need for further research to enable a more direct and rigorous validation of theoretical models for this specific and important molecule. Researchers are encouraged to perform and publish such studies to enrich the scientific database and facilitate more accurate in silico investigations.
Unveiling the Molecular Architecture: A Guide to Confirming the Structure of 2,3,6,7-Tetramethylquinoxaline using NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. This guide provides a comprehensive comparison for confirming the structure of 2,3,6,7-tetramethylquinoxaline utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for determining molecular structure.
This guide presents a detailed examination of the expected ¹H and ¹³C NMR spectral data for this compound, comparing it with known data for similar quinoxaline derivatives. Detailed experimental protocols are provided to ensure accurate and reproducible results.
Structural Confirmation Workflow
The process of confirming the structure of this compound via NMR spectroscopy follows a logical progression. Initially, the sample is prepared and the NMR spectra (¹H and ¹³C) are acquired. The resulting spectra are then analyzed to determine chemical shifts and coupling patterns. These experimental data are subsequently compared with expected values based on the proposed structure and data from analogous compounds to confirm the molecular architecture.
Expected NMR Spectral Data
Due to the symmetrical nature of this compound, a simplified NMR spectrum is anticipated. The molecule possesses two types of protons and three types of carbon atoms.
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show two distinct singlet signals:
-
One signal corresponding to the six equivalent protons of the methyl groups at positions 2 and 3.
-
Another signal for the six equivalent protons of the methyl groups at positions 6 and 7.
-
A signal for the two equivalent aromatic protons at positions 5 and 8.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum is expected to display four distinct signals:
-
One signal for the two equivalent methyl carbons at positions 2 and 3.
-
One signal for the two equivalent methyl carbons at positions 6 and 7.
-
One signal for the two equivalent aromatic carbons at positions 5 and 8.
-
One signal for the four equivalent quaternary carbons (C2, C3, C6, and C7).
-
One signal for the two equivalent quaternary carbons of the pyrazine ring (C9 and C10).
Data Comparison: this compound vs. Related Quinoxaline Derivatives
To confidently assign the observed NMR signals, a comparison with data from structurally similar quinoxaline derivatives is invaluable. The table below summarizes the expected chemical shift ranges for the different types of protons and carbons in this compound, alongside experimental data for related compounds.
| Compound | Proton/Carbon Type | Expected/Observed Chemical Shift (δ, ppm) |
| This compound (Expected) | 2,3-CH₃ Protons | ~2.7 |
| 6,7-CH₃ Protons | ~2.5 | |
| 5,8-H (Aromatic Protons) | ~7.8 | |
| 2,3-CH₃ Carbons | ~20 | |
| 6,7-CH₃ Carbons | ~21 | |
| C5, C8 (Aromatic Carbons) | ~128 | |
| C2, C3, C6, C7 (Quaternary Carbons) | ~140-150 | |
| C9, C10 (Quaternary Carbons) | ~141 | |
| 6,7-Dimethyl-2-phenylquinoxaline [1] | 6,7-CH₃ Protons | 2.51 (s, 6H) |
| Aromatic Protons | 7.41-7.56 (m, 3H), 7.89 (m, 2H), 8.12-8.20 (m, 2H), 9.19 (s, 1H) | |
| 6,7-CH₃ Carbons | 20.3, 20.4 | |
| Aromatic Carbons | 127.3, 128.1, 128.6, 129.0, 129.8 | |
| Quaternary Carbons | 140.1, 140.8, 142.4 |
Note: The expected values for this compound are estimations based on general principles and data from similar compounds. Actual experimental values may vary slightly.
Experimental Protocols
Accurate and reliable NMR data acquisition is contingent upon meticulous experimental execution. The following protocols are recommended for the analysis of this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent does not have signals that overlap with the analyte signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (δ = 0.00 ppm) for the chemical shifts.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following are general instrument parameters that can be optimized for the specific spectrometer being used.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.
-
Spectral Width: A range that covers all expected carbon signals (e.g., 0-160 ppm).
By following these guidelines and comparing the acquired data with the expected spectral patterns and chemical shifts, researchers can confidently confirm the structure of this compound, ensuring the integrity and purity of their compounds for further research and development.
References
A Comparative Guide to Ensuring Batch-to-Batch Consistency of 2,3,6,7-Tetramethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the reproducibility of experimental results is paramount. The consistency of chemical reagents is a critical factor influencing this reproducibility. This guide provides a comprehensive framework for assessing the batch-to-batch consistency of 2,3,6,7-Tetramethylquinoxaline, a key intermediate in the synthesis of various biologically active compounds.[1][2][3][4] We will explore detailed analytical methodologies, present comparative data for hypothetical batches, and contrast the performance of this compound with a common alternative, 2,3,5,6-Tetramethylpyrazine.
Importance of Batch-to-Batch Consistency
The seemingly minor variations between different production batches of a chemical entity can have significant downstream consequences, impacting reaction kinetics, yield, impurity profiles, and ultimately, the biological activity and safety of the final product. Therefore, rigorous analytical characterization of each batch is not merely a quality control measure but a fundamental aspect of good scientific practice.
Analytical Workflow for Quality Assessment
A multi-pronged analytical approach is essential for a thorough evaluation of this compound. The following workflow outlines the key analytical techniques and their respective roles in quality assessment.
Comparative Analysis of Hypothetical Batches
To illustrate the importance of this workflow, we present data for three hypothetical batches of this compound against a reference standard.
Physicochemical Properties
| Parameter | Reference Standard | Batch A | Batch B | Batch C |
| Appearance | White to off-white crystalline powder | Conforms | Conforms | Yellowish powder |
| Solubility (in Methanol) | Freely soluble | Freely soluble | Freely soluble | Sparingly soluble |
| Melting Point (°C) | 168-172 | 169-171 | 167-171 | 162-168 |
Interpretation: Batch C shows a notable deviation in appearance, solubility, and melting point, suggesting the presence of impurities.
Chromatographic Purity and Impurity Profile (HPLC)
| Parameter | Reference Standard | Batch A | Batch B | Batch C |
| Purity (%) | 99.8 | 99.7 | 99.1 | 97.5 |
| Impurity 1 (RRt 0.85) | 0.05% | 0.06% | 0.25% | 0.89% |
| Impurity 2 (RRt 1.15) | 0.03% | 0.04% | 0.15% | 0.65% |
| Total Impurities (%) | 0.15% | 0.20% | 0.75% | 2.10% |
Interpretation: Batch B and especially Batch C exhibit significantly higher levels of impurities compared to the reference standard and Batch A.
Structural Confirmation and Purity (NMR)
| Parameter | Reference Standard | Batch A | Batch B | Batch C |
| ¹H NMR | Conforms to structure | Conforms | Conforms | Signals corresponding to impurities observed |
| ¹³C NMR | Conforms to structure | Conforms | Conforms | Additional signals indicating impurities |
| qNMR Purity (%) | 99.7 | 99.6 | 99.0 | 97.2 |
Interpretation: The NMR data for Batch C confirms the presence of impurities that are structurally different from the target compound, corroborating the HPLC findings.
Functional Assay: Inhibition of a Target Kinase (Hypothetical)
| Parameter | Reference Standard | Batch A | Batch B | Batch C |
| IC₅₀ (nM) | 50 | 52 | 65 | 98 |
Interpretation: The reduced purity of Batches B and C correlates with a decrease in functional activity, highlighting the critical link between chemical purity and biological performance.
Comparison with an Alternative: 2,3,5,6-Tetramethylpyrazine
2,3,5,6-Tetramethylpyrazine is another alkylated pyrazine with applications in flavor and fragrance, as well as potential nootropic and anti-inflammatory activities.[5][6][7][8] While structurally similar, its distinct substitution pattern can lead to different physicochemical and biological properties.
| Feature | This compound | 2,3,5,6-Tetramethylpyrazine |
| Structure | Fused benzene and pyrazine rings | Single pyrazine ring |
| Molecular Weight | 186.25 g/mol | 136.19 g/mol |
| Typical Application | Pharmaceutical intermediate[1] | Flavoring agent, research chemical[5][6] |
| Purity Specification (Typical) | >99.0% | >98.0% |
| Biological Target (Hypothetical) | Kinase inhibitor | Nootropic/Anti-inflammatory pathways[7] |
The choice between these two compounds would be dictated by the specific research application. For applications requiring the quinoxaline scaffold for its specific biological interactions, ensuring high purity and consistency of this compound is non-negotiable.
Experimental Protocols
Detailed protocols for the key analytical methods are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection: Splitless injection of 1 µL of a 1 mg/mL solution in dichloromethane.
-
Oven Program: Start at 100°C, ramp to 280°C.
-
MS Detection: Electron ionization (EI) in full scan mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire standard proton spectra.
-
¹³C NMR: Acquire proton-decoupled carbon spectra.
-
qNMR: For quantitative analysis, use a certified internal standard with a known purity.
Hypothetical Functional Assay: Kinase Inhibition
-
Assay Principle: A biochemical assay measuring the inhibition of a specific kinase using a fluorescent substrate.
-
Procedure:
-
Prepare a serial dilution of the this compound sample.
-
In a microplate, combine the kinase, fluorescently labeled substrate, and ATP.
-
Add the diluted compound to the wells.
-
Incubate at room temperature.
-
Measure the fluorescence to determine the extent of substrate phosphorylation.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Logical Relationships in Quality Assessment
The interplay between different analytical results is crucial for a comprehensive assessment of batch quality. The following diagram illustrates these logical connections.
Conclusion
Ensuring the batch-to-batch consistency of this compound is a critical, yet often overlooked, aspect of rigorous scientific research and drug development. By implementing a comprehensive analytical strategy encompassing physicochemical tests, chromatography, and spectroscopy, researchers can confidently identify and utilize high-quality material. This proactive approach to quality control minimizes experimental variability, enhances the reliability of research outcomes, and ultimately accelerates the journey from discovery to clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 5. 2,3,5,6-tetramethyl pyrazine, 1124-11-4 [thegoodscentscompany.com]
- 6. 2,3,5,6-Tetramethylpyrazine = 98 , FG 1124-11-4 [sigmaaldrich.com]
- 7. Tetramethylpyrazine - Wikipedia [en.wikipedia.org]
- 8. 2,3,5,6-Tetramethylpyrazine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Safety Operating Guide
Proper Disposal of 2,3,6,7-Tetramethylquinoxaline: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of 2,3,6,7-Tetramethylquinoxaline, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Safety and Hazard Information
As a precautionary measure, the safety information for the structurally similar compound, 2,3,6-Trimethylquinoxaline, is summarized below. It is recommended to handle this compound with the same level of caution.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Skin Corrosion/Irritation (Category 2) | Exclamation Mark | Warning | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Serious Eye Damage/Eye Irritation (Category 2A) | Exclamation Mark | Warning | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | Exclamation Mark | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Step-by-Step Disposal Protocol
The recommended procedure for the safe disposal of this compound waste involves treating it as a chemical hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, labeled, and sealed container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been verified.
-
-
Labeling: All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 6957-19-3
-
The primary hazards (e.g., "Irritant")
-
The accumulation start date
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
Ensure the container is kept closed except when adding waste.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Disposal methods may include incineration at a permitted facility.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
